molecular formula C28H39N7O6S B10800962 (S,R,S)-Ahpc-peg2-N3

(S,R,S)-Ahpc-peg2-N3

Numéro de catalogue: B10800962
Poids moléculaire: 601.7 g/mol
Clé InChI: SDSUWMZOAFJCPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-Ahpc-peg2-N3 is a useful research compound. Its molecular formula is C28H39N7O6S and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H39N7O6S

Poids moléculaire

601.7 g/mol

Nom IUPAC

1-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)

Clé InChI

SDSUWMZOAFJCPF-UHFFFAOYSA-N

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-Ahpc-peg2-N3 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-peg2-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. As a meticulously designed E3 ligase ligand-linker conjugate, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the PROTAC mechanism of action, and detailed protocols for its application in the development of novel protein degraders. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their discovery and development workflows.

Introduction to this compound

This compound, also recognized by its synonym VH032-PEG2-N3, is a synthetic chemical entity designed for the construction of PROTACs. It is composed of three key functional components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]

  • A Polyethylene Glycol (PEG) Linker: A two-unit PEG spacer provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • A Terminal Azide Group: The azide (N3) functional group enables covalent conjugation to a target protein ligand via "click chemistry," a highly efficient and bioorthogonal reaction.[2]

This trifunctional architecture makes this compound a versatile reagent for the modular synthesis of PROTACs, allowing for the rapid generation of libraries to screen for optimal degradation of a protein of interest.

Physicochemical and Biological Properties

A clear understanding of the properties of this compound is crucial for its effective application. The table below summarizes its key physicochemical and biological characteristics.

PropertyValueReference
Synonyms VH032-PEG2-N3[2]
CAS Number 2010159-45-0[3]
Molecular Formula C₂₈H₃₉N₇O₆S
Molecular Weight 601.7 g/mol
Appearance Solid
Solubility Soluble in DMSO[4]
VHL Ligand Binding Affinity (Kd of parent VH032) ~185 nM

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds to (S,R,S)-Ahpc E2 E2-Ub Ub Ubiquitin E2->Ub Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PROTACs using this compound and the subsequent evaluation of their degradation efficacy.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized ligand targeting a protein of interest.

Materials:

  • This compound

  • Alkyne-functionalized ligand for the protein of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the alkyne-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Add the CuSO₄/THPTA solution to initiate the click reaction.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a chelating agent like EDTA if necessary.

  • Purify the resulting PROTAC by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Degradation Assay Start Start Materials: This compound Alkyne-Ligand Reaction CuAAC Reaction: CuSO4, NaAsc, THPTA Solvent, RT Start->Reaction Purification Purification: HPLC Reaction->Purification Analysis Analysis: LC-MS, NMR Purification->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC Cell_Culture Cell Culture & Treatment with PROTAC Final_PROTAC->Cell_Culture Lysate_Prep Cell Lysis & Protein Quantification Cell_Culture->Lysate_Prep Degradation_Analysis Degradation Analysis: Western Blot or HiBiT Assay Lysate_Prep->Degradation_Analysis Data_Analysis Data Analysis: DC50 & Dmax Determination Degradation_Analysis->Data_Analysis

Experimental workflow for PROTAC synthesis and evaluation.
Cell-Based Protein Degradation Assay: Western Blot

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete medium.

    • Treat the cells with the PROTAC dilutions or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

    • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

High-Throughput Degradation Assay: HiBiT Luminescent Reporter System

The HiBiT system offers a sensitive, quantitative, and high-throughput alternative to Western blotting for measuring protein degradation. This protocol assumes the use of a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Materials:

  • HiBiT-tagged cell line

  • White, opaque 96- or 384-well plates

  • PROTAC stock solution (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the HiBiT-tagged cells in white, opaque multi-well plates.

    • Prepare serial dilutions of the PROTAC in the culture medium.

    • Treat the cells with the PROTAC dilutions or vehicle control for the desired time points.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the lytic detection reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the data to the vehicle-treated control to determine the percentage of remaining protein.

    • Calculate the percentage of degradation (100% - % remaining protein).

    • Plot the percentage of degradation versus PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

Conclusion

This compound is a powerful and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a "clickable" azide handle, facilitates the efficient synthesis of novel protein degraders. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at discovering and characterizing new therapeutic agents based on targeted protein degradation. As the field of PROTACs continues to expand, the utility of well-characterized building blocks like this compound will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

An In-Depth Technical Guide to (S,R,S)-Ahpc-peg2-N3: Structure, Function, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg2-N3 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the assembly of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its structure, function, and the methodologies for its application in the development of novel therapeutics.

Molecular Structure and Chemical Properties

This compound is a heterobifunctional molecule comprising three key components: the (S,R,S)-Ahpc moiety, a two-unit polyethylene glycol (PEG) linker, and a terminal azide (N3) group.

  • (S,R,S)-Ahpc: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein degradation. The specific stereochemistry (S,R,S) is essential for its potent binding to VHL.

  • peg2 Linker: The two-unit polyethylene glycol chain acts as a flexible linker. The inclusion of a PEG linker enhances the aqueous solubility of the molecule and the resulting PROTAC, a crucial property for biological applications. The length and composition of the linker are critical determinants of the efficacy of the final PROTAC molecule.

  • Azide (N3) Group: The terminal azide group is a versatile chemical handle that enables the conjugation of this compound to a target protein ligand via "click chemistry." This highly efficient and specific reaction allows for the modular assembly of PROTACs.

PropertyValue
Molecular Formula C28H39N7O6S
Molecular Weight 601.7 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF

Function in PROTAC Technology

This compound serves as a foundational building block for the synthesis of VHL-based PROTACs. PROTACs are engineered molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The function of a PROTAC synthesized using this compound can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via the conjugated target protein ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

  • Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Target Protein (POI) PROTAC (S,R,S)-Ahpc-peg2-Target Ligand (PROTAC) POI->PROTAC Binds VHL VHL E3 Ligase VHL->PROTAC Binds Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Recruits Proteasome 26S Proteasome POI_ub Poly-ubiquitinated POI Proteasome->POI_ub Degrades Fragments Peptide Fragments Proteasome->Fragments Releases Amino Acids POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_bound->POI_ub PROTAC_bound->PROTAC Recycled VHL_bound->POI_bound Ubiquitinates VHL_bound->PROTAC_bound POI_ub->Proteasome Recognized by Ub_tag Ub

PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation and PROTAC recycling.

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves the conjugation of a ligand for the protein of interest (POI) that has been functionalized with a terminal alkyne group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient method for this purpose.

General Protocol for PROTAC Synthesis via CuAAC

This protocol provides a general guideline for the conjugation of an alkyne-functionalized POI ligand to this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in biological ligands)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or a mixture with water/t-butanol)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the alkyne-functionalized POI ligand in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent.

    • Add the copper-chelating ligand (e.g., TBTA) to the reaction mixture (typically 0.1-0.2 equivalents).

    • Add the CuSO4 solution (typically 0.1 equivalents).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents).

  • Reaction Conditions:

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the desired PROTAC.

    • The identity and purity of the final product should be confirmed by LC-MS and NMR spectroscopy.

PROTAC Synthesis Workflow via CuAAC. A schematic representation of the key steps involved in synthesizing a PROTAC using click chemistry.

Protocol for In-Cell Protein Degradation Assay

This protocol describes a general method for evaluating the degradation of a target protein in cells treated with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or epoxomicin) as a negative control

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot apparatus and reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control (DMSO).

    • For control wells, pre-treat with a proteasome inhibitor for 1-2 hours before adding the PROTAC to confirm that degradation is proteasome-dependent.

    • Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent or fluorescent detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Quantitative Data

PROTACTarget ProteinCell LineAssayDC50DmaxReference
HaloPROTAC2GFP-HaloTag7HEK293Flow Cytometry (24h)Not reported~70% at 2.5 µM[1]
HaloPROTAC3GFP-HaloTag7HEK293Flow Cytometry (24h)19 ± 1 nM90 ± 1 % at 625 nM[1]

Note: HaloPROTAC3 utilizes a different linkage position off the phenyl ring of the VHL ligand, which resulted in significantly higher potency.

Conclusion

This compound is a valuable and versatile tool for the construction of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand, a solubilizing PEG linker, and a reactive azide handle for click chemistry, facilitates the modular and efficient synthesis of these powerful protein degraders. The methodologies outlined in this guide provide a framework for the successful application of this compound in targeted protein degradation research and the development of novel therapeutic agents. The provided data on a structurally similar PROTAC highlights the potential for achieving potent and efficient protein knockdown. Further optimization of the linker and target ligand in conjunction with this E3 ligase-linker conjugate holds significant promise for advancing the field of targeted protein degradation.

References

(S,R,S)-Ahpc-peg2-N3 VHL Ligand: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the properties and applications of the (S,R,S)-Ahpc-peg2-N3 von Hippel-Lindau (VHL) ligand. This synthetic molecule is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This compound incorporates the (S,R,S)-AHPC core, a potent ligand for the E3 ubiquitin ligase VHL, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide (N3) group. This azide functionality allows for the convenient and efficient attachment of a target protein ligand via "click chemistry," facilitating the rapid synthesis of novel PROTAC molecules.

Core Properties of the VHL Ligand

LigandBinding Affinity (Kd) to VHLMethod
VH032185 nMNot specified in the available search results.

This strong interaction is essential for the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, which is the initial and crucial step in the targeted protein degradation process. A PROTAC incorporating a derivative of (S,R,S)-AHPC, specifically (S,R,S)-AHPC(Me)-C6-NH2, has been shown to be a potent degrader of the protein FBXO22, with a half-maximal degradation concentration (DC50) of 77 nM and a maximum degradation (Dmax) of 99% in Jurkat cells.[1][2] This demonstrates the utility of the (S,R,S)-AHPC core in constructing effective protein degraders.

Signaling Pathway and Mechanism of Action

The von Hippel-Lindau protein is a key component of the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), VHL acts as the substrate recognition component of an E3 ubiquitin ligase complex. This complex recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor. This binding leads to the ubiquitination of HIF-1α, marking it for degradation by the proteasome. This process prevents the accumulation of HIF-1α and the subsequent activation of hypoxia-related genes.

VHL-HIF1α Signaling Pathway

VHL_HIF1a_Pathway VHL-HIF1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Hydroxylation (O2 present) PHD PHD VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Recognition Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_expression Target Gene Expression HRE->Gene_expression Activation

Caption: VHL-HIF1α signaling under normoxic and hypoxic conditions.

PROTACs containing the this compound ligand leverage this natural process. The (S,R,S)-AHPC moiety binds to VHL, while the other end of the PROTAC, attached via the PEG linker, binds to a specific target protein. This induced proximity brings the VHL E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-Ahpc-peg2-Target Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex Recycling Recycling VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ternary_Complex->PROTAC Release Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of a VHL-recruiting PROTAC.

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

VHL Ligand Binding Affinity Determination

a) Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The change in polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.

  • Materials:

    • Recombinant VHL protein complex (VHL/Elongin B/Elongin C)

    • Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand)

    • Test compound ((S,R,S)-AHPC or its derivatives)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Black, low-binding 384-well plates

    • Fluorescence polarization plate reader

  • Protocol:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the test compound dilutions. Include wells for positive control (tracer and VHL complex, no inhibitor) and negative control (tracer only).

    • Add the VHL protein complex to all wells except the negative control.

    • Add the fluorescently labeled VHL ligand (tracer) to all wells. The final concentration of the tracer should be at or below its Kd for VHL.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission for fluorescein).

    • Calculate the millipolarization (mP) values for each well.

    • Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - VHL Complex - Fluorescent Tracer Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound - Add Controls Prepare_Reagents->Plate_Setup Add_VHL Add VHL Complex Plate_Setup->Add_VHL Add_Tracer Add Fluorescent Tracer Add_VHL->Add_Tracer Incubate Incubate at RT (1-2 hours, dark) Add_Tracer->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Data_Analysis Data Analysis: - Calculate mP - Plot Dose-Response Curve - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a VHL ligand binding FP assay.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant VHL protein complex

    • Test compound ((S,R,S)-AHPC or its derivatives)

    • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Protocol:

    • Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the test compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

c) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Materials:

    • Isothermal titration calorimeter

    • Recombinant VHL protein complex

    • Test compound ((S,R,S)-AHPC or its derivatives)

    • Dialysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl)

  • Protocol:

    • Thoroughly dialyze the VHL protein complex against the ITC running buffer. Dissolve the test compound in the final dialysis buffer.

    • Load the VHL protein solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the heat change.

    • Integrate the heat peaks from each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

PROTAC Synthesis via Click Chemistry

The azide group on this compound allows for its conjugation to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."

  • Materials:

    • This compound

    • Alkyne-functionalized target protein ligand

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Protocol:

    • Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1 equivalent) in the chosen solvent system.

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.3 equivalents) and add it to the reaction mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washing with water or brine.

    • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity (S,R,S)-AHPC core ensures efficient recruitment of the VHL E3 ligase, while the PEG linker provides a flexible spacer to the target protein ligand. The terminal azide group enables rapid and efficient conjugation to a wide range of target-binding molecules through click chemistry, facilitating the development of novel protein degraders for therapeutic applications. The experimental protocols provided in this guide offer a solid foundation for the characterization of this and other VHL ligands and the evaluation of their corresponding PROTACs.

References

The Strategic Imperative of the PEG2 Linker in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profiles. Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed. This technical guide provides an in-depth examination of the short, flexible PEG2 linker in PROTAC design, summarizing its impact on degradation efficiency, presenting relevant quantitative data, and detailing key experimental protocols for the evaluation of PEG2-containing PROTACs.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] Unlike traditional inhibitors that require high occupancy of the target's active site, PROTACs act catalytically, being released after inducing ubiquitination to engage another target protein molecule.

The linker element of a PROTAC is not merely a spacer but a crucial component that dictates the overall efficacy of the molecule. Its length, composition, flexibility, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the PROTAC's cellular permeability, solubility, and metabolic stability.

The PEG2 Linker: Properties and Significance in PROTAC Design

The PEG2 linker consists of two ethylene glycol units. It is a short and flexible linker that imparts specific and often desirable characteristics to a PROTAC molecule.

Physicochemical Properties:

  • Hydrophilicity: PEG linkers are known for their hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic. Improved solubility can enhance bioavailability and prevent aggregation.

  • Flexibility: The ethylene glycol units provide rotational freedom, allowing the PROTAC to adopt multiple conformations. This flexibility can be crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for immunogenicity and non-specific toxicity.

Impact on PROTAC Function:

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the stability of the ternary complex. A short linker like PEG2 can impose conformational constraints that may either promote or hinder the necessary protein-protein interactions between the POI and the E3 ligase. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

  • Cellular Permeability: While the hydrophilicity of PEG can improve solubility, it can also present a challenge for passive diffusion across the lipophilic cell membrane. However, for short PEG chains like PEG2, this effect may be less pronounced compared to longer PEG linkers. The overall permeability of the PROTAC will be a balance between the properties of the ligands and the linker.

  • Pharmacokinetics: The linker can influence the metabolic stability of the PROTAC. PEG linkers may be susceptible to metabolism, although shorter chains are generally more stable than longer ones. The overall pharmacokinetic profile of a PROTAC is a complex interplay of its components, and the linker plays a significant role.

Quantitative Data on PROTACs with Short PEG Linkers

The optimal linker length is determined empirically for each PROTAC system. The following table summarizes data for PROTACs where short PEG linkers have been utilized, illustrating the impact on degradation efficiency.

Target ProteinE3 LigaseLinker CompositionDC50DmaxCell LineReference
BRD4Cereblon (CRBN)PEG-based (variable)Varies with lengthVaries with lengthHeLa
BTKCereblon (CRBN)≥ 4 PEG unitsPotentHighNot Specified
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)16-atom chain (PEG/alkyl)OptimalHighMCF-7
SMARCA2VHLPEG-based (variable)Varies with lengthVaries with lengthNot Specified

Note: Specific data for PROTACs containing exclusively a PEG2 linker is not always explicitly detailed in the literature, which often explores a range of linker lengths. The data presented reflects the general findings for short PEG-containing linkers.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as one containing an amine and a carboxylic acid.

Protocol 1: Amide Coupling for PROTAC Synthesis

Materials:

  • POI ligand with a carboxylic acid functional group (Component A-COOH)

  • Amine-PEG2-Boc (or other protected amine-PEG linker)

  • E3 ligase ligand with an amine functional group (Component B-NH2)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

  • Step 1: Coupling of POI Ligand to PEG Linker

    • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEG2-Boc (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (Component A-PEG2-Boc) by flash column chromatography.

  • Step 2: Deprotection of the PEG Linker

    • Dissolve the purified Component A-PEG2-Boc in DCM.

    • Add TFA (e.g., 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Step 3: Coupling of E3 Ligase Ligand

    • Dissolve the deprotected intermediate (Component A-PEG2-NH2) in anhydrous DMF.

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand (if applicable) or prepare it for coupling.

    • Follow a similar amide coupling procedure as in Step 1 to couple Component B to the deprotected PEG linker.

    • Purify the final PROTAC product by preparative HPLC.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Purified, biotinylated E3 ligase (e.g., VHL)

  • Purified POI

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip.

  • Inject a series of concentrations of the POI alone to assess for any binary interaction with the E3 ligase.

  • In separate experiments, inject a series of concentrations of the PROTAC to determine its binary binding affinity to the immobilized E3 ligase.

  • To assess ternary complex formation, pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC.

  • Inject these mixtures over the E3 ligase-functionalized surface.

  • An increase in binding response compared to the POI or PROTAC alone indicates the formation of a ternary complex.

  • Analyze the data to determine binding affinities and kinetics.

In Vitro Protein Degradation Assays

The most direct measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

Protocol 3: Western Blotting for Target Protein Degradation

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and quantify the band intensities.

  • Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Ub Ubiquitin E2_Ub E2-Ub E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligands + PEG2 Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Binary_Binding Binary Binding Assays (SPR, ITC) Purification->Binary_Binding Ternary_Complex Ternary Complex Formation (SPR, AlphaLISA) Binary_Binding->Ternary_Complex Permeability Cell Permeability Assay Ternary_Complex->Permeability Degradation Protein Degradation (Western Blot, In-Cell Western) Permeability->Degradation Viability Cell Viability/Toxicity Degradation->Viability Downstream Downstream Pathway Analysis Degradation->Downstream PK_PD Pharmacokinetics & Pharmacodynamics Downstream->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: Experimental workflow for the evaluation of a novel PROTAC.

Logical Relationships in Linker Optimization

Linker_Optimization cluster_properties Linker Properties cluster_outcomes Key Outcomes cluster_efficacy Degradation Efficiency Length Linker Length (e.g., PEG2) Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition Composition (PEG) Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility Flexibility Flexibility->Ternary_Stability DC50 Potency (DC50) Ternary_Stability->DC50 Dmax Efficacy (Dmax) Ternary_Stability->Dmax Permeability->DC50 Solubility->DC50

Caption: Interplay of linker properties and PROTAC efficacy.

Conclusion

The PEG2 linker represents a valuable building block in the design of PROTACs, offering a balance of hydrophilicity and flexibility in a compact form. While the principles outlined in this guide provide a strong foundation, it is crucial to recognize that the optimal linker is context-dependent and must be empirically determined through systematic evaluation. The provided protocols and logical frameworks offer a roadmap for researchers to rationally design and characterize novel PEG2-containing PROTACs, accelerating the development of this transformative therapeutic modality.

References

An In-depth Technical Guide to (S,R,S)-Ahpc-peg2-N3 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-Ahpc-peg2-N3 in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). This compound is a key building block in the synthesis of a specific class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

This molecule is an E3 ligase ligand-linker conjugate, comprising three essential components:

  • (S,R,S)-Ahpc: A potent and well-characterized ligand that binds to the VHL E3 ligase.[2][3] The specific stereochemistry of (S,R,S)-Ahpc is crucial for its high-affinity interaction with VHL, enabling the recruitment of the ubiquitination machinery.

  • peg2: A two-unit polyethylene glycol (PEG) linker. The linker plays a critical role in a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] The PEG composition of this linker enhances its hydrophilic properties.

  • N3 (Azide): A terminal azide group, which makes this compound a "click chemistry" reagent.[5] This functional group allows for a highly efficient and specific reaction with an alkyne-functionalized ligand for a protein of interest (POI), facilitating the rapid and modular synthesis of PROTAC libraries.

By utilizing this compound, researchers can readily synthesize VHL-recruiting PROTACs to target a wide array of proteins for degradation, opening new avenues for therapeutic intervention in oncology, neurodegenerative diseases, and beyond.

Data Presentation

The following tables summarize representative quantitative data for a VHL-recruiting PROTAC targeting KRAS G12C, a notoriously challenging cancer target. The PROTAC, LC-2, utilizes a linker that is structurally analogous to a PEG2-containing linker derived from a precursor like this compound. This data illustrates the typical parameters used to evaluate the efficacy of such degraders.

Table 1: Degradation Efficacy of a VHL-Recruiting PROTAC (LC-2) against KRAS G12C

Cell LineDC50 (µM)Dmax (%)Reference
NCI-H20300.59 ± 0.20~80
MIA PaCa-20.32 ± 0.08~75

Table 2: Characterization of the VHL Ligand Component

ParameterValueMethodReference
Binding Affinity (Kd) to VHL185 nMIsothermal Titration Calorimetry (ITC)

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism PROTAC (S,R,S)-Ahpc-peg2-POI_Ligand PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Induces Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

The development and assessment of a PROTAC involves a multi-step process, from chemical synthesis to cellular characterization.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start_synthesis This compound click_reaction CuAAC 'Click' Reaction start_synthesis->click_reaction poi_ligand Alkyne-functionalized POI Ligand poi_ligand->click_reaction protac_product Purified PROTAC click_reaction->protac_product protac_treatment PROTAC Treatment (Dose-response) protac_product->protac_treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., Western Blot, HiBiT) cell_lysis->protein_quant data_analysis Data Analysis (DC50, Dmax) protein_quant->data_analysis

Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized POI ligand.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

  • Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM) to the reaction mixture containing the azide and alkyne.

  • Add the catalyst premix to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the PROTAC product using standard methods such as extraction or column chromatography.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: HiBiT Lytic Detection Assay for Protein Degradation

This protocol provides a high-throughput method to measure protein degradation using a luminescent reporter system. This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Materials:

  • CRISPR-edited cell line expressing the HiBiT-tagged protein of interest

  • PROTAC of interest

  • Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer)

  • White, opaque multi-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a white, opaque multi-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired time period.

  • Lytic Reagent Preparation: Immediately before use, prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer according to the manufacturer's instructions.

  • Assay Measurement:

    • Add the prepared lytic detection reagent to each well.

    • Mix on a plate shaker for approximately 5 minutes to ensure cell lysis and signal generation.

    • Incubate at room temperature for an additional 10-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a cell viability assay if performed in parallel (e.g., CellTiter-Glo®).

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the dose-response curve to determine the DC50 and Dmax values.

References

An In-depth Technical Guide to the Principles and Utilization of (S,R,S)-Ahpc-peg2-N3 for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of (S,R,S)-Ahpc-peg2-N3, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule comprises the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a 2-unit polyethylene glycol (PEG) linker terminating in a reactive azide (N3) group. This guide will delve into the mechanism of action of PROTACs, the role of the VHL E3 ligase, and the utility of the azide functional group for "click chemistry" conjugation. Detailed experimental protocols, quantitative data from related compounds, and visual diagrams of key processes are provided to enable researchers to effectively incorporate this compound into their drug discovery workflows.

Introduction to PROTAC Technology and this compound

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the E3 ligase into close proximity with the POI, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a pre-synthesized E3 ligase ligand-linker conjugate that simplifies the construction of PROTACs. It incorporates:

  • The (S,R,S)-Ahpc moiety: A potent ligand for the VHL E3 ubiquitin ligase.

  • A PEG2 linker: A 2-unit polyethylene glycol spacer that provides flexibility and influences the physicochemical properties of the final PROTAC.

  • A terminal azide (N3) group: A versatile chemical handle for conjugation to a POI ligand via "click chemistry."

The Ubiquitin-Proteasome System and the Role of VHL

The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells. The process involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

  • E3 Ubiquitin Ligase: Recognizes the specific substrate (the POI in the case of a PROTAC) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.

The repetition of this process leads to the formation of a polyubiquitin chain on the POI, which is then recognized and degraded by the 26S proteasome. This compound recruits the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase family, to the POI.

E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1-Ub E1->E1_Ub Ub Ubiquitin Ub->E1_Ub ATP -> AMP+PPi ATP ATP AMP_PPi AMP + PPi E2_Ub E2-Ub E1_Ub->E2_Ub Transfer E2 E2 Ubiquitin-Conjugating Enzyme E2->E2_Ub Ternary_Complex POI-PROTAC-VHL Ternary Complex E2_Ub->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-peg2-POI Ligand) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Quantitative Data

While specific data for PROTACs synthesized directly with this compound is proprietary to individual research projects, the following tables present relevant quantitative data for the parent VHL ligand and a PROTAC constructed with a similar VHL ligand-linker, providing a benchmark for expected performance.

Ligand Target Binding Affinity (Kd)
VH032VHL186 nM

Caption: Binding affinity of the parent VHL ligand, VH032.

PROTAC Target Protein Cell Line DC50 Dmax
AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%

Caption: Degradation performance of a PROTAC utilizing a derivative of the (S,R,S)-AHPC VHL ligand.

Experimental Protocols

The terminal azide of this compound allows for its conjugation to a POI ligand containing a compatible functional group, most commonly a terminal alkyne or a strained cyclooctyne. The two primary "click chemistry" reactions for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is suitable for synthesizing PROTACs when the POI ligand contains a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., preparative HPLC)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous, degassed DMSO (e.g., 10 mM).

    • Prepare a stock solution of the alkyne-functionalized POI ligand in anhydrous, degassed DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized POI ligand.

    • Add this compound in a 1.1 to 1.5 molar excess.

    • Add the solvent to achieve the desired reaction concentration (typically in the low millimolar range).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture (final copper concentration is typically 0.1-1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration is typically 1-5 mM).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature with gentle mixing.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Purification:

    • Quench the reaction by adding EDTA.

    • Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).

    • Purify the PROTAC product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for conjugating this compound to sensitive biomolecules or for in-cell applications. The POI ligand must be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized POI ligand

  • Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

  • Purification system (e.g., preparative HPLC or size-exclusion chromatography)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the DBCO-functionalized POI ligand in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized POI ligand and this compound (typically in a 1:1.5 molar ratio).

    • Add the solvent, ensuring the final concentration of any organic solvent is compatible with the stability of the POI ligand, especially if it is a biomolecule.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 4°C for sensitive molecules.

    • Monitor the reaction progress by LC-MS (reaction times can range from 1 to 24 hours).

  • Purification:

    • Purify the PROTAC product using a method appropriate for the scale and nature of the product (e.g., preparative HPLC for small molecules, size-exclusion chromatography for bioconjugates).

  • Characterization:

    • Confirm the identity and purity of the PROTAC by LC-MS, and if applicable, SDS-PAGE for protein conjugates.

Experimental and Logical Workflows

The development of a novel PROTAC using this compound follows a structured workflow from initial design to biological validation.

Design PROTAC Design Synthesis PROTAC Synthesis (CuAAC or SPAAC) Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization InVitro_Assays In Vitro Assays Characterization->InVitro_Assays Binding_Assay Binding Assays (SPR, ITC) InVitro_Assays->Binding_Assay Degradation_Assay Cellular Degradation Assays (Western Blot, In-Cell Western) InVitro_Assays->Degradation_Assay Cell_Viability Cell Viability Assays InVitro_Assays->Cell_Viability InVivo_Studies In Vivo Studies (PK/PD, Efficacy) Degradation_Assay->InVivo_Studies

Caption: A typical workflow for PROTAC development.

The core of the synthesis revolves around the click chemistry reaction.

VHL_Linker This compound CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) VHL_Linker->CuAAC SPAAC SPAAC Reaction (Copper-free) VHL_Linker->SPAAC POI_Ligand_Alkyne POI Ligand-Alkyne POI_Ligand_Alkyne->CuAAC POI_Ligand_DBCO POI Ligand-DBCO POI_Ligand_DBCO->SPAAC PROTAC Final PROTAC CuAAC->PROTAC SPAAC->PROTAC

Caption: PROTAC synthesis via click chemistry.

Conclusion

This compound is a valuable and versatile tool for the construction of VHL-recruiting PROTACs. Its pre-synthesized nature, incorporating a potent E3 ligase ligand and a flexible PEG linker, streamlines the synthetic process. The terminal azide group provides a reliable handle for conjugation to a wide variety of POI ligands through efficient and high-yielding click chemistry reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully utilize this compound in their targeted protein degradation research and drug discovery endeavors.

(S,R,S)-Ahpc-peg2-N3: A Technical Guide to its Role in Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-peg2-N3 is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. This technical guide provides an in-depth overview of the discovery, development, and application of this compound for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It is comprised of three key components:

  • A VHL Ligand: The (S,R,S)-Ahpc (von Hippel-Lindau E3 ubiquitin ligase ligand) moiety serves to recruit the VHL E3 ubiquitin ligase.

  • A PEG Linker: A two-unit polyethylene glycol (peg2) spacer connects the VHL ligand to the reactive group. The inclusion of a PEG linker enhances the aqueous solubility of the molecule[1].

  • An Azide Group: The terminal azide (N3) group is a versatile chemical handle that enables the conjugation of this building block to a target protein ligand via "click chemistry"[2].

This trifunctional nature makes this compound a valuable tool for the modular synthesis of PROTACs.

Discovery and Development

The development of this compound is rooted in the broader discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase[3]. Researchers identified (S,R,S)-AHPC as a potent VHL ligand, which could be incorporated into PROTACs to hijack the cellular ubiquitin-proteasome system for targeted protein degradation[3].

The addition of the PEG2 linker and the azide functional group represents a key development in PROTAC synthesis. This modular design allows for the rapid and efficient generation of PROTAC libraries with varying target protein ligands. The azide group, in particular, facilitates the use of highly efficient and orthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugating the VHL-recruiting moiety to a ligand for a protein of interest[4].

Mechanism of Action

PROTACs synthesized using this compound operate by inducing the formation of a ternary complex between the target protein, the VHL E3 ligase, and the PROTAC molecule itself. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target_Protein Target Protein Ternary_Complex Target Protein-PROTAC-VHL E3 Ligase Ternary Complex Target_Protein->Ternary_Complex Binds to Target Ligand PROTAC (S,R,S)-Ahpc-peg2-Target Ligand VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds to (S,R,S)-Ahpc Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Degradation Target Protein Degradation Proteasome->Degradation Degrades Target Protein

Figure 1: General mechanism of action for a PROTAC synthesized using this compound.

Experimental Protocols

Representative PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-modified target protein ligand to this compound.

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

  • Purification supplies (e.g., HPLC, silica gel chromatography)

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized target protein ligand and a slight molar excess of this compound in the chosen solvent.

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate and a solution of copper(II) sulfate.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as LC-MS or TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a chelating agent like EDTA to remove copper). Perform an appropriate aqueous work-up to remove water-soluble reagents.

  • Purification: Purify the resulting PROTAC molecule using high-performance liquid chromatography (HPLC) or silica gel chromatography to obtain the final product of high purity.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow Start Start: Reagents Step1 Dissolve this compound and Alkyne-Target Ligand in Solvent Start->Step1 Step2 Add Sodium Ascorbate and CuSO4 Step1->Step2 Step3 Stir at Room Temperature (Click Reaction) Step2->Step3 Step4 Monitor Reaction Progress (LC-MS/TLC) Step3->Step4 Step5 Quench Reaction and Aqueous Work-up Step4->Step5 Reaction Complete Step6 Purify PROTAC (HPLC/Chromatography) Step5->Step6 Step7 Characterize Final Product (NMR, HRMS) Step6->Step7 End End: Purified PROTAC Step7->End

Figure 2: General workflow for PROTAC synthesis using click chemistry.

Quantitative Data

The efficacy of PROTACs synthesized using this compound is typically evaluated by measuring their ability to induce the degradation of the target protein. Key quantitative metrics include:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the PROTAC that inhibits the biological activity of the target protein by 50%.

The following tables summarize representative quantitative data for PROTACs developed using the (S,R,S)-AHPC VHL ligand.

Table 1: In Vitro Degradation and Inhibition Data for Representative PROTACs

PROTACTarget ProteinCell LineDC₅₀DₘₐₓIC₅₀Reference
GMB-475BCR-ABL1Ba/F3--1.11 µM
ARV-771BET proteinsCRPC cells<1 nM--

Data for ARV-771 is based on the use of an (S,R,S)-AHPC-Me based VHL ligand, which is structurally similar to the ligand in this compound.

Signaling Pathways

PROTACs developed using this compound can modulate various signaling pathways by degrading key regulatory proteins. The specific pathways affected depend on the target protein of the PROTAC.

BCR-ABL Targeting PROTACs

The oncoprotein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Degradation of BCR-ABL by PROTACs can inhibit downstream signaling pathways crucial for cancer cell proliferation and survival, including:

  • STAT5 Pathway

  • MAPK Pathway

  • PI3K/Akt Pathway

  • CrkL Pathway

BCR_ABL_Signaling cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Degradation Degradation STAT5 STAT5 BCR_ABL->STAT5 MAPK MAPK BCR_ABL->MAPK PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt CrkL CrkL BCR_ABL->CrkL PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Induces Degradation Proliferation_Survival Cell Proliferation and Survival STAT5->Proliferation_Survival MAPK->Proliferation_Survival PI3K_Akt->Proliferation_Survival CrkL->Proliferation_Survival

Figure 3: Signaling pathways modulated by BCR-ABL targeting PROTACs.

BRD4 Targeting PROTACs

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins and a key regulator of oncogene transcription, most notably c-MYC. Degradation of BRD4 leads to the downregulation of c-MYC expression, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.

BRD4_Signaling BRD4 BRD4 Degradation Degradation c_MYC c-MYC Transcription BRD4->c_MYC Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Induces Degradation Proliferation_Apoptosis Inhibition of Proliferation Induction of Apoptosis c_MYC->Proliferation_Apoptosis Leads to

Figure 4: Signaling pathway modulated by BRD4 targeting PROTACs.

Conclusion

This compound is a well-established and versatile chemical tool for the synthesis of VHL-based PROTACs. Its modular design, incorporating a potent VHL ligand, a solubilizing PEG linker, and a click-chemistry-ready azide group, facilitates the rapid and efficient development of novel protein degraders. The ability to readily conjugate this building block with various target protein ligands makes it an invaluable asset in academic research and pharmaceutical drug discovery for exploring new therapeutic avenues in oncology and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S,R,S)-Ahpc-peg2-N3 PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.

This document provides a detailed protocol for the synthesis of (S,R,S)-Ahpc-peg2-N3, a key building block for constructing VHL-based PROTACs. This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for VHL, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide (N3) functional group. The terminal azide allows for the facile and efficient attachment of a target protein binder using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the synthesis of the (S,R,S)-AHPC-amine, the VHL ligand precursor. This is followed by an amide coupling reaction with a commercially available PEG linker containing a carboxylic acid and a terminal protected azide or a precursor that can be readily converted to an azide. The final step involves the deprotection or conversion to the terminal azide.

Experimental Protocols

Part 1: Synthesis of (S,R,S)-AHPC-amine

The synthesis of the VHL ligand, (S,R,S)-AHPC-amine, can be achieved through a multi-step sequence as described in the literature, for which multi-gram scale, column chromatography-free procedures have been developed. A key step in a published efficient synthesis involves a Pd(OAc)₂-catalyzed direct Heck coupling.

Materials:

  • (S,R,S)-AHPC-Me hydrochloride (or synthesized equivalent)

  • Appropriate reagents and solvents for demethylation and purification.

Procedure:

A detailed, multi-step synthesis for (S,R,S)-AHPC-amine has been published. For a robust and scalable synthesis, researchers are directed to the protocol described by Steinebach et al. and further optimized for large-scale, chromatography-free synthesis.

Part 2: Amide Coupling of (S,R,S)-AHPC-amine with a PEG2 Linker

This step involves the formation of an amide bond between the amine group of the VHL ligand and the carboxylic acid of a suitable PEG2 linker. A common commercially available starting material for the linker is 2-(2-aminoethoxy)ethoxyacetic acid, which would require subsequent conversion of the amine to an azide. A more direct approach is to use a PEG2 linker that already contains a carboxylic acid and a protected or masked azide group. For this protocol, we will describe a general amide coupling procedure.

Materials:

  • (S,R,S)-AHPC-amine

  • 2-(2-(Azidoethoxy)ethoxy)acetic acid (or similar PEG2-acid linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (S,R,S)-AHPC-amine (1.0 equivalent) and 2-(2-(azidoethoxy)ethoxy)acetic acid (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the this compound product.

Reactant Molecular Weight ( g/mol ) Equivalents
(S,R,S)-AHPC-amine~444.591.0
2-(2-(Azidoethoxy)ethoxy)acetic acid~189.171.1
HATU380.231.2
DIPEA129.243.0

Table 1: Reagents for Amide Coupling.

Part 3: PROTAC Synthesis via Click Chemistry

The synthesized this compound is now ready to be conjugated to a target protein binder containing a suitable functional group for click chemistry. Below are general protocols for both CuAAC and SPAAC.

Materials:

  • This compound

  • Alkyne-functionalized target protein binder

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • In a reaction vial, dissolve the this compound (1.0 equivalent) and the alkyne-functionalized target protein binder (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M). If using, also prepare a stock solution of THPTA.

  • To the reaction mixture, add the CuSO₄ solution (0.05-0.1 equivalents). If using THPTA, pre-mix it with the CuSO₄ solution.

  • Add the sodium ascorbate solution (0.5-1.0 equivalent) to initiate the reaction.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC product using standard methods such as preparative HPLC.

Reaction Parameter Typical Value
Reactant Ratio~1:1 (Azide:Alkyne)
Copper(II) Sulfate1-10 mol%
Sodium Ascorbate10-50 mol%
TemperatureRoom Temperature
Reaction Time2-12 hours

Table 2: Typical CuAAC Reaction Parameters.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO, BCN)-functionalized target protein binder

  • Anhydrous, biocompatible solvent (e.g., DMSO, DMF)

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 equivalent) and the strained alkyne-functionalized target protein binder (1.0-1.5 equivalents) in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours, depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC product using standard methods such as preparative HPLC.

Reaction Parameter Typical Value
Reactant Ratio~1:1 to 1:1.5 (Azide:Strained Alkyne)
TemperatureRoom Temperature
Reaction Time1-24 hours

Table 3: Typical SPAAC Reaction Parameters.

Visualizations

Signaling Pathway: VHL-Mediated Protein Degradation

VHL_Pathway cluster_1 Ubiquitination Cascade PROTAC PROTAC ((S,R,S)-Ahpc-peg2-Target Ligand) PROTAC->PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI VHL->POI Catalyzes Ub Transfer PolyUb Polyubiquitin Chain POI->PolyUb Polyubiquitinated E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Recruited to Complex Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI PROTAC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Validation start Starting Materials ((S,R,S)-AHPC-amine, Linker, Target Ligand) synthesis_linker Synthesize This compound start->synthesis_linker synthesis_protac Synthesize PROTAC (Click Chemistry) synthesis_linker->synthesis_protac purification Purify PROTAC (HPLC) synthesis_protac->purification analytical Analytical Characterization (LC-MS, NMR) purification->analytical binding_assay Binding Assays (SPR, ITC, FP) analytical->binding_assay degradation_assay In Vitro Degradation (Western Blot, DC50) binding_assay->degradation_assay cellular_assay Cellular Assays (Viability, Phenotypic) degradation_assay->cellular_assay Click_Chemistry cluster_reactants Reactants cluster_reaction Click Reaction linker_azide This compound (VHL Ligand-Linker-Azide) reaction_node CuAAC (Copper(I) Catalyzed) OR SPAAC (Strain-Promoted) linker_azide->reaction_node target_alkyne Target Protein Binder with Alkyne or Strained Alkyne target_alkyne->reaction_node product PROTAC Molecule (Stable Triazole Linkage) reaction_node->product

Application Notes and Protocols for Click Chemistry Reactions of (S,R,S)-Ahpc-peg2-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg2-N3 is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide (N3) group.[1][2] This azide moiety allows for the covalent attachment of a target protein-binding ligand (warhead) through a highly efficient and specific "click chemistry" reaction. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]

Click chemistry, a class of rapid, high-yield reactions, is ideal for PROTAC synthesis due to its modularity and biocompatibility.[4] The two most common types of click chemistry employed with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the chemical nature of the warhead and the desired reaction conditions.

These application notes provide detailed protocols for both CuAAC and SPAAC reactions using this compound, along with information on the underlying PROTAC mechanism and a general workflow for assessing the activity of the synthesized PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs synthesized from this compound function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The VHL ligand portion of the PROTAC binds to the VHL E3 ubiquitin ligase, while the warhead binds to the target protein of interest (POI). This brings the E3 ligase and the POI into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-VHL POI->Ternary_Complex VHL_E3_Ligase->Ternary_Complex E2 E2-Ub E2->Ternary_Complex Recruitment Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Ub Ubiquitin Ternary_Complex->PROTAC Ternary_Complex->POI Ubiquitination PROTAC_Evaluation_Workflow cluster_workflow PROTAC Cellular Activity Assessment Cell_Culture 1. Cell Culture (Expressing Target Protein) PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations and Times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (Quantify Protein Levels) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 and Dmax Data_Analysis->DC50_Dmax

References

Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-Ahpc-peg2-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

(S,R,S)-Ahpc-peg2-N3 is a key building block in the synthesis of PROTACs. It is not a PROTAC itself, but an E3 ligase ligand-linker conjugate. It comprises three key components:

  • A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: The (S,R,S)-Ahpc moiety ensures the recruitment of the VHL E3 ligase complex.

  • A flexible PEG2 linker: This polyethylene glycol linker provides the necessary spacing between the VHL ligand and the POI ligand for efficient ternary complex formation.

  • A terminal azide (N3) group: This functional group serves as a versatile handle for the facile conjugation of a POI ligand using "click chemistry."

These application notes provide a comprehensive guide to utilizing this compound for the development of novel PROTACs to achieve the targeted degradation of a specific protein.

Mechanism of Action: From PROTAC Synthesis to Protein Degradation

The journey from this compound to the degradation of a target protein involves a two-stage process: the chemical synthesis of the PROTAC molecule, followed by the biological degradation cascade within the cell.

Stage 1: PROTAC Synthesis via Click Chemistry

The azide terminus of this compound allows for its covalent linkage to an alkyne-functionalized ligand for a protein of interest (POI) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the synthesis of complex molecules like PROTACs.[1]

Stage 2: PROTAC-Mediated Protein Degradation

Once synthesized and introduced into cells, the resulting PROTAC orchestrates a series of events leading to the degradation of the target protein.[2][3]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Pathway Ahpc_peg_N3 This compound Click_Chemistry CuAAC Click Chemistry Ahpc_peg_N3->Click_Chemistry POI_Ligand Alkyne-modified POI Ligand POI_Ligand->Click_Chemistry PROTAC Functional PROTAC Click_Chemistry->PROTAC PROTAC_in_cell PROTAC PROTAC->PROTAC_in_cell Cellular Delivery Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC_in_cell->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC_in_cell Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: Overall workflow from PROTAC synthesis to protein degradation.

Experimental_Workflow Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot (SDS-PAGE, Transfer, Antibody Incubation) Protein_Quantification->Western_Blot Imaging 6. Imaging (Chemiluminescence detection) Western_Blot->Imaging Data_Analysis 7. Data Analysis (Densitometry) Imaging->Data_Analysis DC50_Dmax 8. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Reaction vial

  • Stir plate and stir bar

  • LC-MS for reaction monitoring

  • HPLC for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water) in a reaction vial.

  • Catalyst Addition:

    • Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and add it to the reaction mixture.

    • Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS until completion (typically 1-4 hours).

  • Purification:

    • Once the reaction is complete, purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC and a negative control (e.g., a PROTAC with an inactive VHL ligand)

  • Vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a negative control PROTAC.

    • Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.

    • Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.

    • From the curve, determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Data Presentation

The efficacy of a PROTAC is typically summarized by its DC50 and Dmax values. These parameters are crucial for comparing the potency and efficacy of different PROTACs.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
Example PROTAC BRD4HeLa50>90
Negative Control BRD4HeLa>10000<10

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.

Application Example: Development of a BRD4-degrading PROTAC

Objective: To synthesize and evaluate a PROTAC for the degradation of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.

  • PROTAC Synthesis:

    • An alkyne-functionalized derivative of the BRD4 inhibitor JQ1 is synthesized.

    • This JQ1-alkyne is then conjugated to this compound using the CuAAC protocol described above to yield the BRD4-targeting PROTAC.

  • Biological Evaluation:

    • HeLa cells, which endogenously express BRD4, are treated with the synthesized PROTAC at concentrations ranging from 0.1 nM to 10 µM for 24 hours.

    • Western blot analysis is performed to assess BRD4 protein levels.

    • The resulting data is used to generate a dose-response curve and calculate the DC50 and Dmax values.

Expected Outcome: The synthesized PROTAC is expected to induce potent and robust degradation of BRD4, with a low nanomolar DC50 value and a Dmax exceeding 90%. In contrast, a negative control PROTAC, synthesized with an inactive VHL ligand, should not induce significant BRD4 degradation. These results would validate the successful application of this compound in creating a potent and specific protein degrader.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg2-N3 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg2-N3 is a crucial chemical tool in modern oncology research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer. This compound serves as a prefabricated E3 ligase ligand-linker conjugate, simplifying the synthesis of novel PROTACs.[1][2]

This molecule incorporates three key features:

  • A potent von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC): This moiety recruits the VHL E3 ubiquitin ligase complex.

  • A 2-unit polyethylene glycol (PEG) linker: This flexible spacer connects the VHL ligand to the target protein ligand and influences the physicochemical properties and ternary complex formation of the final PROTAC.

  • A terminal azide (N3) group: This functional group enables the covalent attachment of a target protein ligand via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for oncology research, including detailed experimental protocols and illustrative data.

Principle of PROTAC Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound -Linker-Target Ligand Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., Oncogenic Kinase) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation CuAAC_Workflow cluster_1 PROTAC Synthesis Workflow Reactants 1. Combine Reactants: -(S,R,S)-Ahpc-peg2-N3 -Alkyne-Target Ligand Catalyst 2. Add Catalyst System: -CuSO4 -Sodium Ascorbate Reactants->Catalyst Reaction 3. Reaction: -Room Temperature -Inert Atmosphere Catalyst->Reaction Purification 4. Purification: -HPLC Reaction->Purification PROTAC_Product Final PROTAC Purification->PROTAC_Product

References

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a VHL Ligand for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

(S,R,S)-Ahpc-peg2-N3 is a key building block in PROTAC development, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand and a PEGylated linker terminating in an azide group.[4][5] This application note provides a detailed experimental protocol for the CuAAC reaction of this compound with an alkyne-functionalized molecule of interest, a critical step in the synthesis of novel PROTACs.

Core Concepts and Signaling Pathway

The fundamental principle of this protocol is the covalent linkage of the VHL ligand-linker (this compound) to a target protein ligand that has been functionalized with a terminal alkyne. The resulting PROTAC molecule can then simultaneously bind to the VHL E3 ligase and the target protein, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein (Alkyne-functionalized) PROTAC (S,R,S)-Ahpc-peg2-triazole-TargetLigand Target_Protein->PROTAC binds Proteasome Proteasome Target_Protein->Proteasome enters Ub Ubiquitin PROTAC->Ub recruits VHL VHL E3 Ligase VHL->PROTAC binds Ub->Target_Protein Ubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades

Caption: Signaling pathway of a PROTAC synthesized via CuAAC.

Experimental Protocol

This protocol outlines the CuAAC reaction between this compound and a generic alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water, degassed

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Nitrogen or Argon gas

  • 0.5 M EDTA disodium salt solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
  • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
  • Prepare a 50 mM stock solution of THPTA in deionized water.
  • Crucially, prepare a 100 mM stock solution of sodium ascorbate in degassed deionized water immediately before use.

2. Reaction Setup:

  • In a clean, dry reaction vial, add the this compound stock solution (1.0 equivalent).
  • Add the alkyne-functionalized molecule stock solution (1.0 - 1.2 equivalents).
  • Add the chosen solvent system (e.g., a mixture of PBS and DMSO, maintaining a final DMSO concentration that ensures solubility of all reactants).
  • In a separate microcentrifuge tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Vortex briefly to mix.
  • Add the copper/ligand premix to the reaction vial to achieve a final copper concentration of 0.1 mM to 0.25 mM.
  • Purge the reaction vial with nitrogen or argon gas for 5-10 minutes to remove oxygen.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
  • Seal the reaction vial and stir the mixture at room temperature.
  • Monitor the reaction progress by a suitable analytical technique such as HPLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours). The reaction is typically complete within 1 to 24 hours.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
  • Wash the organic layer with a 0.5 M aqueous solution of EDTA disodium salt to remove the copper catalyst. Repeat the wash until the aqueous layer is colorless.
  • Wash the organic layer with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC, to obtain the desired PROTAC molecule.

5. Analysis and Characterization:

  • Confirm the identity and purity of the final product using HPLC, mass spectrometry, and NMR.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the CuAAC reaction. Optimization may be necessary for specific substrates.

ParameterRecommended RangeUnit
This compound Concentration10 - 100µM
Alkyne-Molecule Molar Excess1.0 - 1.2equivalents
Copper (II) Sulfate Concentration50 - 250µM
THPTA:Copper Ratio5:1molar ratio
Sodium Ascorbate Concentration1 - 5mM
Reaction TemperatureRoom Temperature (20-25)°C
Reaction Time1 - 24hours
Expected Yield>80%

Experimental Workflow Diagram

CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow A 1. Prepare Stock Solutions - this compound - Alkyne-Molecule - CuSO4 & THPTA - Sodium Ascorbate (fresh) B 2. Reaction Setup - Combine Azide and Alkyne - Add Solvent - Add Cu/THPTA Premix A->B C 3. Degas with N2/Ar B->C D 4. Initiate Reaction - Add Sodium Ascorbate C->D E 5. Reaction Monitoring - HPLC / LC-MS D->E F 6. Work-up - Dilute with Organic Solvent - EDTA Wash (remove Cu) - Brine Wash E->F G 7. Purification - Column Chromatography or Preparative HPLC F->G H 8. Analysis - HPLC, MS, NMR G->H

Caption: Step-by-step experimental workflow for the CuAAC reaction.

References

Application Note: Utilizing (S,R,S)-Ahpc-peg2-N3 in the Synthesis of VHL-Recruiting PROTACs for Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2] A PROTAC consists of a ligand that binds a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][]

The molecule (S,R,S)-Ahpc-peg2-N3 is a key chemical building block used in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, attached to a 2-unit polyethylene glycol (PEG) linker. The terminal azide (N3) group makes it a versatile reagent for "click chemistry," allowing for its efficient conjugation to a POI ligand that has been modified with an alkyne group.

This document provides detailed protocols for the characterization of a hypothetical VHL-recruiting PROTAC, synthesized using this compound, in standard cell-based degradation assays. The primary methods covered are Western Blotting for the quantification of protein degradation and the subsequent determination of key efficacy parameters such as DC₅₀ and Dₘₐₓ.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The PROTAC molecule acts as a bridge to induce proximity between the target protein and the VHL E3 ligase. This event initiates the ubiquitin-proteasome system (UPS) cascade against the target. The E3 ligase transfers ubiquitin (Ub) from a charged E2 enzyme to the target protein. This poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.

PROTAC_MoA cluster_1 2. Ubiquitination POI Protein of Interest (POI) PROTAC PROTAC (contains VHL Ligand) POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL E2 E2-Ub Ub_POI Poly-ubiquitinated POI E2->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition PROTAC_released PROTAC (Recycled) Ub_POI->PROTAC_released Release Degraded Degraded Peptides Proteasome->Degraded Workflow start Start seeding 1. Cell Seeding (e.g., 6-well plates) start->seeding treatment 2. PROTAC Treatment (Dose-response, time course) seeding->treatment lysis 3. Cell Lysis & Harvest (Add lysis buffer with inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant wb 5. Western Blot (SDS-PAGE, Transfer, Immunoblot) quant->wb analysis 6. Data Analysis (Densitometry, Normalization) wb->analysis calc 7. Calculate DC₅₀ & Dₘₐₓ (Non-linear regression) analysis->calc end End calc->end

References

Application Notes and Protocols for Developing Novel PROTACs Using (S,R,S)-Ahpc-peg2-N3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins from within the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of a target protein by hijacking the body's own cellular disposal system, the Ubiquitin-Proteasome System (UPS).[2]

A PROTAC molecule is a heterobifunctional chimera, consisting of two key ligands connected by a chemical linker: one ligand binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding action brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target.[4] This "tagging" process marks the protein for destruction by the 26S proteasome.[2]

(S,R,S)-Ahpc-peg2-N3 is a high-quality, pre-synthesized building block for PROTAC development. It contains the potent (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ligase, connected to a 2-unit polyethylene glycol (PEG) linker. The linker is terminated with an azide (N3) group, making it an ideal reagent for "click chemistry." This allows for a highly efficient and modular approach to PROTAC synthesis, enabling researchers to readily conjugate it with an alkyne-modified "warhead" (a ligand for the target protein) to generate a novel PROTAC.

These application notes provide detailed protocols for the synthesis and biological evaluation of novel PROTACs using this compound.

Section 1: The PROTAC Mechanism of Action

PROTACs operate by inducing the selective degradation of a target protein through the cell's endogenous Ubiquitin-Proteasome System (UPS). The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The key steps are as follows:

  • Ternary Complex Formation : The PROTAC molecule first binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, VHL), forming a stable ternary complex.

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the target protein.

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.

  • Recycling : The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to engage another POI and E3 ligase to repeat the cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase (VHL) E3->Ternary Binds Ternary->PROTAC Released & Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E1_E2_Ub E1 + E2 + Ubiquitin E1_E2_Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC catalytic cycle for targeted protein degradation.

Section 2: Synthesis of Novel PROTACs

The development of a novel PROTAC is a modular process involving the design of a target protein ligand (warhead), selection of an E3 ligase ligand, and optimization of the linker. Using this compound simplifies this process by providing a ready-to-use VHL ligand-linker component. The primary synthetic route is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient click chemistry reaction.

Synthesis_Workflow General Workflow for PROTAC Development Target_Selection 1. Identify Target Protein (POI) Warhead_Design 2. Design/Synthesize Alkyne-Modified Warhead Target_Selection->Warhead_Design PROTAC_Synthesis 3. PROTAC Synthesis (Click Chemistry) Warhead_Design->PROTAC_Synthesis Purification 4. Purification & Characterization (HPLC, MS) PROTAC_Synthesis->Purification Bio_Eval 5. Biological Evaluation Purification->Bio_Eval

Caption: A streamlined workflow for novel PROTAC development.

Protocol 1: Synthesis of a PROTAC via CuAAC (Click Chemistry)

This protocol describes the standard procedure for conjugating an alkyne-functionalized warhead to this compound.

Reagents and Materials:

  • Alkyne-functionalized warhead (for target POI) (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF) or a tBuOH/H₂O mixture

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation : Under a nitrogen atmosphere, dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (or a suitable solvent system like tBuOH/H₂O).

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in degassed water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.1 eq) in degassed water.

  • Reaction Initiation : Add the sodium ascorbate solution to the main reaction mixture, followed by the dropwise addition of the CuSO₄/THPTA solution.

  • Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule with high purity.

  • Characterization : Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Biological Evaluation of Novel PROTACs

After successful synthesis and purification, the novel PROTAC must be evaluated for its biological activity. This involves a series of assays to confirm target engagement, degradation efficacy, and cellular effects.

Evaluation_Flow Logical Flow of PROTAC Biological Evaluation A Synthesized PROTAC B Western Blot: Target Degradation (DC50/Dmax) A->B C Cell Viability Assay: (e.g., MTS/CellTiter-Glo) B->C D Proteomics: Assess Selectivity B->D Is it selective? E Mechanism of Action: Ubiquitination Assays B->E Confirm Mechanism

Caption: Key experimental stages for evaluating PROTAC efficacy.

Protocol 2: Determining Target Protein Degradation by Western Blot

This is the most common method to quantify the degradation of the target protein.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies (against target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.

  • PROTAC Treatment : Prepare serial dilutions of the PROTAC in fresh culture medium (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.

  • Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot : Normalize the protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Analysis : Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Protocol 3: Assessing Cellular Viability

This protocol determines the effect of protein degradation on cell proliferation or cytotoxicity.

Materials:

  • Cells and complete culture medium

  • 96-well clear-bottom plates

  • Synthesized PROTAC stock solution

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).

  • Assay : Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement : Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®). Measure the absorbance or luminescence using a plate reader.

  • Analysis : Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the PROTAC concentration to calculate the IC₅₀ (concentration for 50% inhibition of cell growth).

Section 4: Data Presentation

Effective PROTAC development relies on the systematic analysis of structure-activity relationships (SAR). Organizing experimental data in tables is crucial for comparing the performance of different PROTAC candidates. The length and composition of the linker are critical parameters that influence ternary complex formation and, consequently, degradation efficacy.

Table 1: Physicochemical and Biochemical Properties of Novel PROTACs

PROTAC IDLinker MoietyLinker Length (atoms)Target Binding Affinity (IC₅₀, nM)VHL Binding Affinity (IC₅₀, nM)
PROTAC-01PEG21285150
PROTAC-02PEG31578145
PROTAC-03PEG41881152
PROTAC-04Alkyl-C51492160

Table 2: Cellular Activity and Degradation Efficacy of Novel PROTACs

PROTAC IDDegradation DC₅₀ (nM) [Cell Line A]Max Degradation (Dₘₐₓ, %) [Cell Line A]Cell Viability IC₅₀ (nM) [Cell Line A]
PROTAC-0112585%150
PROTAC-0235>95%42
PROTAC-039890%110
PROTAC-0425070%300

Note: The data presented in these tables are for illustrative purposes only and represent typical results that might be obtained during a PROTAC optimization campaign. Actual results will vary depending on the target protein, warhead, and cell line used.

References

Application Notes: Bioconjugation of Peptides with (S,R,S)-Ahpc-peg2-N3 for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bioconjugation of peptides to functional molecules is a cornerstone of modern drug development and chemical biology. One area of significant interest is the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. (S,R,S)-Ahpc is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[1][2] The molecule (S,R,S)-Ahpc-peg2-N3 is a derivative that incorporates this VHL ligand, a short polyethylene glycol (PEG) linker, and a terminal azide (N3) group.[3][4] This azide functionality makes it an ideal reagent for conjugation with alkyne-modified peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5]

The inclusion of a PEG linker can enhance the solubility and pharmacokinetic properties of the resulting peptide conjugate. This document provides detailed protocols for the bioconjugation of an alkyne-modified peptide with this compound and the subsequent characterization of the final product. These methods are particularly relevant for researchers developing peptide-based PROTACs.

Core Applications

  • PROTAC Synthesis: The primary application is the creation of peptide-based PROTACs. By conjugating a peptide that binds to a target protein with this compound, a molecule is formed that can simultaneously bind the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

  • Development of Targeted Therapeutics: This conjugation strategy allows for the development of highly specific therapeutics that can eliminate disease-causing proteins rather than just inhibiting them.

  • Chemical Biology Research: These conjugates serve as powerful tools to study protein function by enabling the targeted degradation of specific proteins within a cellular context.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide with this compound

This protocol details the procedure for conjugating a peptide containing a terminal alkyne group with this compound.

Materials and Reagents:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges or HPLC system for purification

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mM.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified peptide solution (e.g., 100 µL of 1 mM solution).

      • This compound solution (1.2 to 1.5 molar equivalents to the peptide).

      • THPTA solution (to a final concentration of 1 mM).

      • CuSO4 solution (to a final concentration of 0.5 mM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5 mM).

    • Vortex the reaction mixture again.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

  • Purification of the Conjugate:

    • Purify the resulting peptide-(S,R,S)-Ahpc-peg2 conjugate using either reverse-phase solid-phase extraction (SPE) to remove excess reagents or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

    • Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 2: Characterization of the Peptide-(S,R,S)-Ahpc-peg2 Conjugate

This protocol outlines the methods for verifying the successful conjugation and assessing the purity of the final product.

Materials and Reagents:

  • Purified peptide-(S,R,S)-Ahpc-peg2 conjugate

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer (optional, for detailed structural analysis)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Deionized water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Purity Assessment by RP-HPLC:

    • Dissolve the lyophilized conjugate in a suitable solvent (e.g., 50% ACN/water).

    • Inject the sample onto a C18 column.

    • Run a linear gradient of ACN with 0.1% TFA against water with 0.1% TFA (e.g., 5% to 95% ACN over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm. A single major peak indicates high purity.

  • Identity Confirmation by Mass Spectrometry:

    • Analyze the purified conjugate using ESI-MS or MALDI-TOF.

    • Determine the molecular weight of the major peak from the HPLC analysis.

    • Compare the observed molecular weight with the calculated theoretical mass of the peptide-(S,R,S)-Ahpc-peg2 conjugate to confirm successful conjugation.

  • Structural Confirmation by NMR (Optional):

    • For a more detailed structural analysis, dissolve the conjugate in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra. The appearance of characteristic peaks from both the peptide and the (S,R,S)-Ahpc-peg2 moiety will confirm the covalent linkage.

Data Presentation

The following tables should be used to summarize the quantitative data from the bioconjugation experiments.

Table 1: Summary of CuAAC Reaction Conditions

ParameterValue
Alkyne-Peptide Concentration (mM)
This compound:Peptide Molar Ratio
CuSO4 Concentration (mM)
Sodium Ascorbate Concentration (mM)
THPTA Concentration (mM)
Reaction Time (hours)
Temperature (°C)

Table 2: Characterization of Purified Peptide-(S,R,S)-Ahpc-peg2 Conjugate

ParameterResult
Yield (%)
Purity by HPLC (%)
Theoretical Mass (Da)
Observed Mass (Da) by MS
Mass Difference (Da)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Reagent_Prep Prepare Peptide and Reagent Stock Solutions Reaction_Setup Set up CuAAC Click Reaction Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Purification Purify Conjugate (HPLC or SPE) Incubation->Purification Characterization Characterize Product (HPLC, MS) Purification->Characterization

Caption: Experimental workflow for peptide bioconjugation.

CuAAC_Reaction cluster_reactants Peptide_Alkyne Peptide-Alkyne Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Peptide_Alkyne->Catalyst plus + Ahpc_Azide This compound Ahpc_Azide->Catalyst Product Peptide-(Triazole)-(S,R,S)-Ahpc-peg2 Catalyst->Product

Caption: CuAAC reaction for peptide conjugation.

PROTAC_MoA PROTAC Peptide-Ahpc Conjugate (PROTAC) Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Simplified PROTAC mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-Ahpc-peg2-N3 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg2-N3 in click chemistry reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Issue 1: Low or No Product Yield

Low or no formation of the desired triazole product is a frequent problem. The underlying causes can often be traced back to reagent quality, reaction setup, or interfering substances.

  • Possible Cause: Inactive Copper Catalyst

    • Solution: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]

      • Prepare the sodium ascorbate solution fresh for each experiment, as it degrades in solution.[1]

      • Degas all solvents and aqueous buffers by bubbling with an inert gas like argon or nitrogen.[3]

      • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is used, typically 3- to 10-fold excess.[4]

      • Use a stabilizing ligand for the copper(I) ion, such as THPTA or TBTA, at a recommended 5:1 ligand-to-copper ratio.

  • Possible Cause: Degraded Reagents

    • Solution:

      • This compound: This reagent contains an azide group. Azides can be sensitive to light and heat. Store protected from light. For long-term storage, keep at -20°C to -80°C under nitrogen.

      • Alkyne: Verify the purity and integrity of your alkyne-containing molecule.

      • Sodium Ascorbate: As a reducing agent, it is prone to oxidation. Always use a freshly prepared solution.

  • Possible Cause: Interfering Substances

    • Solution:

      • Buffers: Avoid Tris-based buffers as the amine groups can chelate copper. Opt for buffers like PBS or HEPES.

      • Thiols: Reducing agents like DTT or free cysteine residues in proteins can interfere with the reaction. Remove them before the reaction using dialysis or buffer exchange.

      • Other Chelators: Components like EDTA in your buffers will sequester the copper catalyst. Ensure all solutions are free from chelating agents.

  • Possible Cause: Suboptimal Reactant Concentrations

    • Solution: Click reactions are dependent on the concentration of the reactants.

      • If working with very dilute solutions, consider increasing the concentration of your reactants.

      • A slight excess (1.1-1.5 equivalents) of the more accessible reactant (often the alkyne) can help drive the reaction to completion.

Issue 2: Reaction Appears Sluggish or Incomplete

Even when some product is formed, the reaction may not proceed to completion within the expected timeframe.

  • Possible Cause: Insufficient Catalyst or Ligand

    • Solution:

      • Ensure the correct molar ratio of ligand to copper is used. A 2:1 or even 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst.

      • Increase the catalyst loading, but be mindful that excess copper can sometimes lead to side reactions or be difficult to remove during purification.

  • Possible Cause: Steric Hindrance

    • Solution:

      • The PEG2 linker on this compound is relatively short. While PEG linkers can improve solubility, they can also cause steric hindrance. If your alkyne partner is particularly bulky, this may slow down the reaction.

      • Gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, but this should be done cautiously as it can also promote side reactions.

      • Allow for longer reaction times. Monitor the reaction progress using LC-MS or HPLC to determine the optimal duration.

  • Possible Cause: Solubility Issues

    • Solution:

      • While the PEG linker enhances water solubility, ensure that both your this compound and the alkyne-containing molecule are fully dissolved in the chosen solvent system.

      • Common solvents for click chemistry include aqueous buffers, DMSO, DMF, and mixtures like t-BuOH/H₂O.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene glycol (PEG) linker that is terminated with an azide (N3) group. This makes it a valuable reagent for synthesizing Proteolysis-Targeting Chimeras (PROTACs) using click chemistry.

Q2: What type of click chemistry can I perform with this compound?

This compound is designed for azide-alkyne cycloaddition reactions. Specifically, it can be used in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction with molecules containing a terminal alkyne group, catalyzed by a copper(I) source.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained cyclooctynes like DBCO or BCN.

Q3: Which copper source and ligand should I use for a CuAAC reaction?

A common and effective system is to generate the Cu(I) catalyst in situ. This is typically achieved by using copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate. To stabilize the Cu(I) and improve reaction efficiency, a ligand such as THPTA (which is water-soluble) is highly recommended, especially for bioconjugation reactions.

Q4: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of your starting materials and the formation of your product over time.

Q5: How do I remove the copper catalyst after the reaction is complete?

The copper catalyst can be removed by washing the reaction mixture with a saturated aqueous solution of a chelating agent like EDTA. Subsequent purification of the product can be achieved through methods like flash column chromatography, size-exclusion chromatography (SEC), or dialysis, depending on the nature of your final product.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeNotes
This compound 1 equivalent
Alkyne Substrate 1.0 - 1.5 equivalentsA slight excess of the less complex reactant can improve yield.
Copper Source (e.g., CuSO₄) 0.1 - 0.2 equivalents
Reducing Agent (Sodium Ascorbate) 0.5 - 1.0 equivalentsShould be in excess relative to the copper source.
Ligand (e.g., THPTA) 0.2 - 0.5 equivalentsMaintain at least a 2:1, and preferably a 5:1, ligand-to-copper ratio.
Solvent Aqueous Buffer (PBS, HEPES), DMSO, DMF, t-BuOH/H₂OSolvent choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the rate but may also promote side reactions.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific alkyne substrate.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a stock solution of a ligand (e.g., THPTA) in deionized water.

    • Crucially, prepare a fresh stock solution of sodium ascorbate in deionized water immediately before initiating the reaction.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add the this compound solution (e.g., 1 equivalent).

    • Add the alkyne solution (e.g., 1.1 equivalents).

    • Add the THPTA solution (e.g., 0.2 equivalents).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Vortex the mixture gently.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture.

    • Gently mix by vortexing or inverting the tube.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

    • Protect the reaction from light if any of the components are photosensitive.

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS or TLC.

    • Once complete, the reaction can be quenched by adding a chelating agent like EDTA.

    • Proceed with purification appropriate for your molecule (e.g., HPLC, column chromatography).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Click Reactions start Low or No Product Yield check_reagents Check Reagent Quality & Storage start->check_reagents check_catalyst Review Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions reagent_sol1 Use fresh Sodium Ascorbate. Verify purity of alkyne. Store azide protected from light. check_reagents->reagent_sol1 catalyst_sol1 Degas solvents. Use a stabilizing ligand (e.g., THPTA). Ensure sufficient reducing agent. check_catalyst->catalyst_sol1 conditions_sol1 Check for interfering substances (Tris, DTT). Optimize reactant concentrations. Test different solvents for solubility. check_conditions->conditions_sol1 outcome Improved Yield reagent_sol1->outcome catalyst_sol1->outcome conditions_sol1->outcome

Caption: Troubleshooting workflow for low click reaction yield.

CuAAC_Mechanism Simplified CuAAC Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound CuI Cu(I)-Ligand Complex Azide->CuI Alkyne Alkyne-Substrate Alkyne->CuI CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Product Triazole-linked PROTAC CuI->Product Cycloaddition

Caption: Simplified pathway for the CuAAC reaction.

References

Optimizing PROTAC Linker Length with PEG Variants: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene glycol (PEG) variants.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for its activity?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close enough proximity to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][2]

The length of the linker is a critical parameter because it directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][3]

  • If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • If the linker is too long: It may not effectively bring the two proteins together for efficient ubiquitination, leading to unproductive binding modes.

Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.

Q2: What are the advantages of using PEG linkers in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties:

  • Hydrophilicity: PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.

  • Biocompatibility: PEGs are well-tolerated in biological systems.

  • Tunable Length: The defined length of PEG units allows for systematic and straightforward optimization of the linker length.

  • Flexibility: The flexibility of PEG chains can accommodate the formation of a productive ternary complex.

Q3: How does varying PEG linker length impact PROTAC efficacy?

A3: Varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the E3 ligase involved. For some targets, shorter linkers may be more effective, while for others, longer linkers are required for potent degradation.

Q4: What is the "hook effect" in PROTAC experiments, and how is it related to linker optimization?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation. A well-optimized linker that promotes strong cooperative interactions within the ternary complex can help mitigate the hook effect by favoring its formation even at higher concentrations.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but no significant protein degradation is observed.

  • Possible Cause: Suboptimal Linker Length

    • Explanation: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Possible Cause: Poor Cell Permeability

    • Explanation: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane. The "chameleon effect," where flexible linkers adopt different conformations in different environments, can influence permeability.

    • Solution: Evaluate the physicochemical properties of your PROTAC, such as LogP and polar surface area. Modifying the linker composition, for instance by incorporating more hydrophilic or lipophilic elements, can improve cell permeability.

  • Possible Cause: Cellular Efflux

    • Explanation: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in low intracellular concentrations.

    • Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

  • Possible Cause: High PROTAC Concentration

    • Explanation: At excessive concentrations, PROTACs can lead to the formation of non-productive binary complexes.

    • Solution: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

  • Possible Cause: Suboptimal Ternary Complex Stability

    • Explanation: The ternary complex may be forming but is not stable enough for efficient ubiquitination, especially at higher concentrations where binary complexes are favored.

    • Solution: Fine-tune the linker length with smaller incremental changes. Experimenting with more rigid linkers can also restrict conformational freedom and potentially promote a more stable ternary complex.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Target Protein Degradation

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A-PEG2PEG8>1000<10
PROTAC-A-PEG4PEG1415065
PROTAC-A-PEG6 PEG 20 25 >90
PROTAC-A-PEG8PEG2612070

Note: This data illustrates a common trend where an optimal linker length (in this case, PEG6) results in the lowest DC50 and highest Dmax values.

Table 2: Comparative Efficacy of Different Linker Types

PROTAC VariantLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-B-AlkylAlkyl Chain15250600.8
PROTAC-B-PEG4 PEG 14 50 >95 2.5
PROTAC-B-RigidPiperazine-based13500451.2

Note: This table demonstrates how PEG linkers can improve potency and cell permeability compared to other linker types of similar length.

Experimental Protocols

1. Western Blot for Protein Degradation Analysis

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

2. Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Materials:

    • Tagged POI (e.g., His-tagged)

    • Tagged E3 ligase complex (e.g., Biotinylated)

    • AlphaLISA Acceptor beads (e.g., Nickel Chelate)

    • AlphaLISA Donor beads (e.g., Streptavidin-coated)

    • PROTAC variants

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the PROTAC in the assay buffer.

    • Prepare solutions of the tagged POI and tagged E3 ligase complex at the desired concentrations.

    • In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilution.

    • Incubate to allow for complex formation.

    • Add the AlphaLISA Acceptor beads and incubate.

    • Add the AlphaLISA Donor beads in the dark and incubate.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • An increase in the AlphaLISA signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.

Visualizations

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis & Optimization start Design PROTAC Library (Varying PEG Lengths) synthesis Synthesize & Purify PROTAC Variants start->synthesis ternary_assay Ternary Complex Assay (e.g., AlphaLISA, SPR) synthesis->ternary_assay cell_perm Cell Permeability Assay synthesis->cell_perm degradation_assay Western Blot for Protein Degradation ternary_assay->degradation_assay data_analysis Determine DC50 & Dmax degradation_assay->data_analysis hook_effect Assess Hook Effect data_analysis->hook_effect optimization Identify Optimal Linker Length hook_effect->optimization

Caption: Workflow for optimizing PROTAC linker length.

References

Technical Support Center: Enhancing the Solubility of (S,R,S)-Ahpc-peg2-N3 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg2-N3 based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the solubility challenges often encountered with these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound based PROTACs have poor aqueous solubility?

A1: PROTACs, by their nature, are often large molecules that fall "beyond the Rule of Five," predisposing them to low aqueous solubility. Key contributing factors include a high molecular weight and a large, often hydrophobic, surface area. While the (S,R,S)-Ahpc moiety is a highly effective VHL E3 ligase ligand and the PEG2 linker is incorporated to enhance hydrophilicity, the overall physicochemical properties of the final PROTAC, which also include the target protein binder, often result in poor solubility.

Q2: What is the role of the (S,R,S)-Ahpc and PEG2 components in my PROTAC's design and solubility?

A2: The (S,R,S)-Ahpc component is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, essential for recruiting the cellular machinery to degrade the target protein. The polyethylene glycol (PEG) linker, in this case with two units (PEG2), is strategically included to increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[1][2] However, the linker's impact on solubility can be complex and is also influenced by the properties of the target protein ligand.

Q3: What is a good starting point for assessing the solubility of my new this compound based PROTAC?

A3: A kinetic solubility assay using the shake-flask method is a common and practical starting point in early drug discovery.[3] This will provide an initial assessment of your PROTAC's solubility in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). For more definitive data, a thermodynamic solubility assay can be performed, which measures the solubility of the compound at equilibrium.

Q4: Can the final concentration of DMSO from my stock solution affect my experiment?

A4: Yes, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible (typically under 0.5% for cell-based assays) to avoid precipitation of the PROTAC and to minimize any potential toxic effects on the cells. Preparing a more concentrated stock solution in an appropriate organic solvent can help reduce the volume added to the aqueous medium.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
PROTAC precipitates out of solution during dilution in aqueous buffer or cell culture media. The concentration of the PROTAC exceeds its kinetic solubility limit in the aqueous environment.1. Optimize DMSO Concentration: Ensure the final DMSO concentration is minimal (ideally ≤ 0.5%). 2. Use a Higher Concentration Stock: This allows for the addition of a smaller volume of the organic solvent to the aqueous phase. 3. Sonication: Briefly sonicate the final solution to aid in dissolving small precipitates. Note that this may not lead to a long-term stable solution. 4. Consider Solubilizing Excipients: For in vitro assays, cyclodextrins may be used if compatible with the experimental system.
Inconsistent results in target protein degradation assays (e.g., Western Blot). 1. Incomplete Solubilization: The actual concentration of the dissolved PROTAC is lower and more variable than the nominal concentration. 2. Compound Degradation: The PROTAC may be unstable in the assay buffer over time.1. Confirm Solubility: Perform a kinetic solubility assay in the specific buffer or medium used for your experiment before conducting cell-based assays. 2. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 3. Assess Stability: Evaluate the stability of your PROTAC in the relevant buffers using techniques like HPLC or LC-MS over the time course of your experiment.
Low or no target degradation observed, even at high concentrations. 1. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its physicochemical properties. 2. "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the productive ternary complex, leading to reduced degradation.1. Assess Permeability: Conduct a Caco-2 permeability assay to evaluate the intestinal permeability and efflux of your PROTAC. 2. Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify a potential "hook effect," which would manifest as a bell-shaped dose-response curve. 3. Linker Optimization: If permeability is a major issue, consider synthesizing analogs with different linker lengths or compositions.
Difficulty in preparing a stock solution of the required concentration. The PROTAC has very low solubility even in organic solvents like DMSO.1. Test Alternative Solvents: Explore other organic solvents such as DMF, DMA, or NMP. 2. Gentle Warming: Gentle warming of the solution may aid in dissolution, but be cautious of potential compound degradation. 3. Formulation Approaches: For in vivo studies, consider advanced formulation strategies like amorphous solid dispersions or nanoemulsions.

Quantitative Data Summary

While specific solubility data for a wide range of this compound based PROTACs are not extensively published, the following table provides representative data for other VHL-based PROTACs to illustrate the typical range of physicochemical properties and degradation performance.

Compound E3 Ligase Ligand Linker Type ChromLogD DC50 (nM) Dmax (%) Cell Line Reference
Compound 8VHLPEG3.5259>50PBMCs[4]
Compound 9VHLPEG3.6151>50PBMCs[4]
KT-474Not specifiedNot specifiedNot specified0.88101PBMCs

This data is for illustrative purposes and may not be representative of all this compound based PROTACs.

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a PROTAC.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

2. Preparation of Test Solutions:

  • Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired theoretical concentration (e.g., 200 µM). Ensure the final DMSO concentration is low (e.g., 1-2%).

3. Incubation:

  • Shake the solutions vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

4. Separation of Undissolved Compound:

  • Centrifuge the samples at high speed (e.g., >10,000 g) or filter through a low-binding filter plate to remove any precipitated compound.

5. Quantification:

  • Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

6. Calculation:

  • The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC.

1. Sample Preparation:

  • Add an excess amount of the solid PROTAC powder to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

2. Incubation:

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Separation of Undissolved Solid:

  • Allow the suspension to settle, then carefully collect the supernatant.

  • Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

4. Quantification:

  • Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS.

5. Calculation:

  • The measured concentration is the thermodynamic solubility of the PROTAC.

Visualizations

PROTAC_Structure cluster_PROTAC This compound based PROTAC TargetBinder Target Protein Binder Linker peg2-N3 Linker TargetBinder->Linker E3LigaseLigand (S,R,S)-Ahpc (VHL Ligand) Linker->E3LigaseLigand

Caption: General structure of an this compound based PROTAC.

Solubility_Factors Solubility PROTAC Solubility MW High Molecular Weight MW->Solubility decreases Lipophilicity High Lipophilicity Lipophilicity->Solubility decreases CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility decreases PEG PEG Linker PEG->Solubility increases IonizableGroups Ionizable Groups IonizableGroups->Solubility increases Formulation Formulation (e.g., ASD) Formulation->Solubility increases

Caption: Key factors influencing the solubility of PROTACs.

Solubility_Workflow Start PROTAC with Low Solubility Assess Assess Solubility (Kinetic/Thermodynamic) Start->Assess Troubleshoot Troubleshoot Experimental Issues Assess->Troubleshoot Inconsistent Results Improve Improve Solubility Assess->Improve Consistently Low Troubleshoot->Assess Formulation Formulation Strategies (e.g., ASD, Nanoemulsion) Improve->Formulation Structural Structural Modification (e.g., linker, ionizable groups) Improve->Structural Reassess Re-assess Solubility and Activity Formulation->Reassess Structural->Reassess

Caption: Experimental workflow for addressing PROTAC solubility issues.

References

Technical Support Center: Optimizing PROTAC Performance and Mitigating the Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating the "hook effect," a common phenomenon that can impact the efficacy of PROTACs. While not a direct additive to mitigate the hook effect, the proper design of PROTACs using components like (S,R,S)-Ahpc-peg2-N3 , a von Hippel-Lindau (VHL) E3 ligase ligand with a PEG2 linker, is critical in preventing its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve.[2] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]

Q2: How can I identify if my PROTAC is exhibiting a hook effect?

A2: The most direct way to identify a hook effect is to perform a wide dose-response experiment.[2] By testing your PROTAC over a broad range of concentrations, from very low to very high, you can determine if the degradation of the target protein decreases at higher concentrations, forming a bell-shaped curve.

Q3: What is this compound and how does it relate to the hook effect?

A3: this compound is a chemical building block used in the synthesis of PROTACs. It consists of a ligand that binds to the VHL E3 ligase, a two-unit polyethylene glycol (PEG2) linker, and an azide (N3) group for "click chemistry" attachment to a target protein ligand. Its role in mitigating the hook effect is indirect but crucial. The choice of the E3 ligase ligand and the linker's properties (length, flexibility) significantly influences the stability and geometry of the ternary complex. A well-designed PROTAC, potentially synthesized using components like this compound, can promote the formation of a stable ternary complex, thereby reducing the propensity for the hook effect.

Q4: How does the choice of E3 ligase and its ligand affect PROTAC efficacy and the hook effect?

A4: The selection of the E3 ligase and its corresponding ligand is a critical determinant of PROTAC success. The chosen E3 ligase must be expressed in the cell type of interest. The affinity of the PROTAC for both the target protein and the E3 ligase influences the stability of the ternary complex. The specific ligand, such as the (S,R,S)-Ahpc component, dictates the interaction with the E3 ligase, impacting the overall geometry of the ternary complex and potentially influencing cooperativity, which can help mitigate the hook effect.

Q5: Can the linker in a PROTAC influence the hook effect?

A5: Absolutely. The linker is a critical component that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex. An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, enhancing the stability of the ternary complex and reducing the likelihood of the hook effect. The PEG2 linker in this compound provides a specific length and degree of flexibility that may be optimal for certain target-E3 ligase pairs.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased target protein degradation at high PROTAC concentrations (Bell-shaped curve) Hook Effect: Formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) at high concentrations.1. Optimize PROTAC Concentration: Perform a detailed dose-response experiment to identify the optimal concentration range for maximal degradation. 2. Re-evaluate PROTAC Design: If the hook effect is pronounced, consider synthesizing new PROTACs with different linkers (length, rigidity) or different E3 ligase ligands to improve ternary complex formation and stability.
No target protein degradation observed at any concentration 1. Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. 2. Low E3 Ligase Expression: The target cells may not express the E3 ligase that your PROTAC is designed to recruit. 3. Inefficient Ternary Complex Formation: The geometry imposed by the PROTAC may not support a stable and productive ternary complex. 4. Compound Instability: The PROTAC may have degraded during storage or in the experimental medium.1. Assess Permeability: Use cell permeability assays to confirm cellular uptake. 2. Confirm E3 Ligase Expression: Check the expression levels of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. 3. Biophysical Assays: Use techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess binary and ternary complex formation in vitro. 4. Ensure Compound Integrity: Prepare fresh stock solutions and handle the PROTAC according to the manufacturer's recommendations.
High variability in degradation between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect protein expression levels and cellular response. 2. Inaccurate Pipetting: Inconsistent PROTAC concentrations can lead to variable results. 3. Issues with Western Blot Protocol: Inconsistent protein loading, antibody concentrations, or transfer efficiency can introduce variability.1. Standardize Cell Culture: Use cells at a consistent confluence and passage number for all experiments. 2. Use Calibrated Pipettes: Ensure accurate and consistent preparation of PROTAC dilutions. 3. Optimize and Standardize Western Blotting: Carefully follow a validated Western blot protocol and ensure consistent loading by normalizing to a housekeeping protein.

Data Presentation

Table 1: Hypothetical Comparison of PROTACs with Different Linkers

This table illustrates how linker length, a key feature in PROTAC design that can be varied using building blocks like (S,R,S)-Ahpc-peg-N3 linkers of different lengths, can impact degradation efficiency and the hook effect.

PROTAC ConstructLinker CompositionOptimal Degradation Concentration (DCmax)Maximum Degradation (Dmax)Onset of Hook Effect
PROTAC-APEG2100 nM95%> 1 µM
PROTAC-BPEG450 nM85%> 5 µM
PROTAC-CPEG1500 nM60%~ 2 µM

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Response Analysis of PROTAC-Induced Protein Degradation by Western Blot

This protocol details the steps to assess the efficacy of a PROTAC and identify a potential hook effect.

Materials:

  • Cells expressing the target protein and appropriate E3 ligase

  • PROTAC stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A recommended concentration range to screen for a hook effect is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.

  • Incubation: Incubate the cells for a predetermined time, typically between 4 and 24 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them by adding RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal degradation concentration and the presence of a hook effect.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded Target Protein Proteasome->Degradation Leads to

Caption: PROTAC mechanism of action.

Hook_Effect_Workflow cluster_0 Experimental Observation cluster_1 Hypothesis cluster_2 Troubleshooting and Mitigation Observe_Degradation Observe Decreased Degradation at High PROTAC Concentrations Hook_Effect Hypothesize Hook Effect Observe_Degradation->Hook_Effect Dose_Response Perform Wide Dose-Response Experiment to Confirm Hook_Effect->Dose_Response Optimize_Conc Determine Optimal Concentration Range Dose_Response->Optimize_Conc Redesign_PROTAC If Necessary, Redesign PROTAC: - Modify Linker - Change E3 Ligase Ligand Dose_Response->Redesign_PROTAC If hook effect is severe Validate_New_PROTAC Validate New PROTAC Performance Redesign_PROTAC->Validate_New_PROTAC

References

Technical Support Center: Enhancing Cellular Permeability of (S,R,S)-Ahpc-peg2-N3 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PROTACs synthesized using the (S,R,S)-Ahpc-peg2-N3 linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a functionalized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-Ahpc moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene glycol (PEG) linker. The linker is terminated with an azide (N3) group, making it a "clickable" reagent. This allows for the straightforward and efficient synthesis of PROTACs through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with a target protein ligand that has been modified with an alkyne group.[1]

Q2: My PROTAC, synthesized with this compound, shows good biochemical activity but poor cellular degradation of the target protein. Could this be a permeability issue?

Yes, a common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[2] PROTACs are large molecules, often with high molecular weights and polar surface areas, which places them in the "beyond Rule of Five" chemical space.[2] These characteristics can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets. Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.

Q3: How does the PEG2 linker in this compound affect the permeability of my PROTAC?

The short, hydrophilic PEG2 linker can have a dual effect on permeability. On one hand, PEG linkers can enhance aqueous solubility.[3] On the other hand, they can increase the polar surface area, which may hinder passive diffusion. However, flexible linkers like PEG can allow the PROTAC to adopt a folded conformation in the nonpolar environment of the cell membrane. This "chameleonic" behavior can shield polar groups and reduce the 3D polar surface area, potentially improving cell permeability. The overall impact of the PEG2 linker is a balance of these factors and is also dependent on the properties of the target protein ligand.

Q4: Can the azide group in this compound negatively impact cellular uptake?

The azide group is a small, bioorthogonal functional group. While it adds to the polar surface area, there is no strong evidence to suggest that the azide group itself is a major intrinsic barrier to cellular uptake, especially when compared to the overall size and polarity of the entire PROTAC molecule. Its primary role is to enable efficient "click chemistry" for PROTAC synthesis.

Troubleshooting Guides

Problem 1: Low or No Target Protein Degradation Observed in Cells
Possible Cause Troubleshooting Steps & Solutions
Poor Cellular Permeability 1. Assess Permeability Experimentally: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive permeability, or the Caco-2 cell-based assay to evaluate both passive and active transport. 2. Optimize Linker: While you are using the PEG2 linker, consider synthesizing PROTACs with alternative linkers for comparison. Shorter alkyl linkers have been shown to be more permeable in some cases. However, this is not a universal rule, and the optimal linker is target-dependent. 3. Introduce Permeability-Enhancing Moieties: Consider modifications to your target ligand that could improve overall lipophilicity or introduce features that facilitate cell uptake. 4. Measure Intracellular Concentration: Utilize techniques like mass spectrometry to quantify the intracellular concentration of your PROTAC. A more accessible method is the NanoBRET™ Target Engagement assay, which can provide an "availability index" by comparing target engagement in live vs. permeabilized cells.
Inefficient Ternary Complex Formation 1. Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the VHL E3 ligase at sufficient levels using Western blot. 2. Evaluate Ternary Complex Formation: Use biophysical techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to confirm the formation of the Target-PROTAC-VHL complex in vitro. The NanoBRET™ Ternary Complex Assay can be used to assess this in live cells.
"Hook Effect" 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range. The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations due to the formation of unproductive binary complexes. If observed, subsequent experiments should use concentrations in the optimal degradation range.
PROTAC Instability 1. Assess Metabolic Stability: Incubate your PROTAC with liver microsomes or in cell culture medium to assess its metabolic stability. 2. Chemical Stability: Ensure the PROTAC is stable in your experimental buffer and solvent.

Quantitative Data Presentation

The following tables summarize representative data for VHL-based PROTACs with short PEG linkers. This data is intended to provide a general understanding of the performance of similar molecules. The exact values for your specific PROTAC will need to be determined experimentally.

Table 1: Permeability Data for Representative VHL-Based PROTACs with Short PEG Linkers

PROTACLinkerPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Reference
PROTAC A1-unit PEG0.002<1.0
PROTAC B2-unit PEG0.006Not Reported
PROTAC CPEG-linkerNot Reported0.35

Note: Permeability is highly dependent on the specific warhead and E3 ligase ligand combination.

Table 2: Degradation Efficacy of Representative PROTACs with Varying Linker Lengths

PROTAC SystemLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
ERα Degraders12>1000~20
16~100~80
21~500~60
TBK1 Degraders<12No Degradation-
21396

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell Interior PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake (Permeability)

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: Low/No Cellular Activity of PROTAC Check_Permeability Assess Cellular Permeability (PAMPA, Caco-2, NanoBRET) Start->Check_Permeability Low_Permeability Low Permeability Check_Permeability->Low_Permeability No Good_Permeability Sufficient Permeability Check_Permeability->Good_Permeability Yes Optimize_Linker Modify Linker or Target Ligand Low_Permeability->Optimize_Linker Check_Ternary_Complex Assess Ternary Complex Formation (FP, SPR, NanoBRET) Good_Permeability->Check_Ternary_Complex Optimize_Linker->Start Inefficient_Complex Inefficient Complex Formation Check_Ternary_Complex->Inefficient_Complex No Efficient_Complex Efficient Complex Formation Check_Ternary_Complex->Efficient_Complex Yes Redesign_PROTAC Redesign PROTAC Geometry Inefficient_Complex->Redesign_PROTAC Check_Hook_Effect Investigate Hook Effect (Wide Dose-Response) Efficient_Complex->Check_Hook_Effect Redesign_PROTAC->Start Hook_Effect_Present Hook Effect Observed Check_Hook_Effect->Hook_Effect_Present Yes End End: Optimized PROTAC Activity Check_Hook_Effect->End No Hook_Effect_Present->End Optimize Concentration

Caption: Troubleshooting workflow for low PROTAC efficacy.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Membrane: Pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be low (<1%).

  • Start Assay: Add the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ and Dₘₐₓ values.

References

stability of (S,R,S)-Ahpc-peg2-N3 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (S,R,S)-Ahpc-peg2-N3 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL (von Hippel-Lindau) ligand and a 2-unit polyethylene glycol (PEG) linker with a terminal azide (N3) group.[1][2][3] Its primary application is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5] The azide group allows for its conjugation to a target protein ligand via "click chemistry".

Q2: How should this compound be stored?

Proper storage is crucial to maintain the stability and integrity of the compound. Recommended storage conditions are summarized in the table below.

Storage ConditionDurationNotes
-80°C6 monthsRecommended for long-term storage. Should be stored under nitrogen.
-20°C1 monthSuitable for short-term storage. Should be stored under nitrogen.

Q3: Is the azide group on this compound stable in a cellular environment?

Generally, the azide group is considered bioorthogonal, meaning it is chemically inert to most biological molecules and reactions within a cell. This allows for specific ligation to a reaction partner (e.g., an alkyne-modified protein ligand) with minimal off-target reactions. However, the overall stability of the molecule can be influenced by other factors within the cellular environment.

Q4: What are the potential degradation pathways for the PEG linker in cellular assays?

Polyethylene glycol (PEG) linkers can be subject to metabolic degradation within cells. This can involve enzymatic cleavage, leading to the release of PEG fragments. The rate and extent of degradation can be cell-type dependent and influence the pharmacokinetic properties of the final PROTAC molecule.

Q5: Can the VHL ligand component of this compound be degraded in cells?

Studies have shown that VHL ligands, upon binding to the VHL E3 ligase, can lead to the stabilization and increased intracellular concentration of the VHL protein itself. This suggests that the (S,R,S)-Ahpc moiety is likely stable when engaged with its target E3 ligase.

Troubleshooting Guides

Problem 1: Low or no PROTAC activity (i.e., no target protein degradation).

Possible Cause Troubleshooting Step
Poor Cell Permeability: The final PROTAC construct may have suboptimal physicochemical properties for crossing the cell membrane.1. Assess the lipophilicity and molecular weight of your final PROTAC. 2. Consider synthesizing analogs with different linkers or protein ligands to improve cell permeability.
Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for the formation of a stable complex between the target protein, the PROTAC, and the E3 ligase.1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., using (S,R,S)-Ahpc-peg(n)-N3 with different 'n' values). 2. Test different attachment points on the target protein ligand.
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the VHL E3 ligase.1. Confirm VHL expression in your target cells using techniques like Western blotting or qPCR. 2. If VHL expression is low, consider using a different E3 ligase ligand (e.g., a CRBN ligand) for your PROTAC.
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which reduces the formation of the productive ternary complex.1. Perform a wide dose-response experiment to identify the optimal concentration for degradation. A bell-shaped curve is indicative of the hook effect.
Compound Instability: The final PROTAC molecule may be unstable in the cell culture medium or inside the cells.1. Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS. 2. If instability is observed, consider linker modifications to improve stability.

Problem 2: Inconsistent results in click chemistry reaction for PROTAC synthesis or analysis.

Possible Cause Troubleshooting Step
Copper Catalyst Toxicity (for CuAAC in live cells): The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells, affecting the results of cellular assays.1. For live-cell applications, consider using a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified ligand. 2. If using CuAAC, optimize the copper concentration and incubation time to minimize toxicity.
Interference from Cellular Components (in cell lysates): Components of the cell lysate, such as thiols, can interfere with the click chemistry reaction.1. For click reactions in cell lysates, consider pre-treating the lysate with a thiol-scavenging agent like N-ethylmaleimide (NEM). 2. Optimize the lysis buffer composition to minimize interference.
Inefficient Reaction: The click chemistry reaction may not be proceeding to completion.1. Ensure the freshness of all reagents, especially the reducing agent (e.g., sodium ascorbate for CuAAC). 2. Optimize the reaction conditions (e.g., concentration of catalyst, ligands, temperature, and reaction time).

Experimental Protocols

Protocol 1: General Workflow for Assessing PROTAC-Mediated Protein Degradation

This protocol outlines the key steps for evaluating the efficacy of a PROTAC synthesized using this compound.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC This compound based PROTAC POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->PROTAC Binds to VHL ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2 Ubiquitin-conjugating enzyme Proteasome Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC synthesized from this compound.

Experimental_Workflow Start Start: Cell Seeding Treatment PROTAC Treatment (Varying Concentrations & Times) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WB Western Blot Analysis Quantification->WB Analysis Data Analysis: Target Protein Degradation WB->Analysis End End: Determine DC50/Dmax Analysis->End

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

References

Technical Support Center: PROTAC Synthesis with Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of PROTACs utilizing azide linkers, with a focus on the widely-used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.

Frequently Asked Questions (FAQs)

Q1: What are azide linkers and why are they common in PROTAC synthesis?

Azide linkers are chemical moieties containing the azide functional group (-N₃) that are incorporated into the linker component of a PROTAC. They are popular because they serve as a crucial handle for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][][3] This reaction allows for the efficient and high-yield connection of two molecular fragments—one bearing an azide and the other a terminal alkyne—to form a stable triazole ring.[4][] This modular approach is highly valuable for rapidly synthesizing libraries of PROTACs with varying linker lengths and compositions to optimize degrader potency.

Q2: What is the primary reaction used to conjugate azide linkers in PROTAC synthesis?

The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, an azide-functionalized component (e.g., the E3 ligase ligand with a linker) is reacted with an alkyne-functionalized component (e.g., the target protein ligand) in the presence of a copper(I) catalyst. The reaction is known for its high efficiency, mild reaction conditions, and excellent functional group tolerance, resulting in a stable 1,4-disubstituted triazole linkage.

Q3: What are the main advantages of using CuAAC for PROTAC synthesis compared to traditional methods like amide bond formation?

The CuAAC reaction offers several distinct advantages over traditional coupling methods:

  • High Efficiency and Yield: CuAAC reactions typically proceed in nearly quantitative yields with minimal byproducts.

  • Mild Reaction Conditions: The reaction can be performed at room temperature in various solvents, including aqueous mixtures, which is beneficial for complex, sensitive molecules.

  • High Chemoselectivity: The azide and alkyne groups are bio-orthogonal, meaning they react specifically with each other without interfering with most other functional groups present in the complex PROTAC precursors.

  • Simplified Purification: Due to the clean nature of the reaction, purification of the final PROTAC is often more straightforward compared to methods that require coupling reagents and produce more byproducts.

  • Modularity: It allows for a convergent synthesis strategy, enabling the rapid assembly of PROTAC libraries for optimization studies.

Q4: Are there alternatives to copper-catalyzed click chemistry for azide linkers?

Yes. While CuAAC is the most prevalent, concerns about potential cytotoxicity from residual copper have led to the use of copper-free alternatives. The most common is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain is sufficient to drive the reaction with an azide without the need for a metal catalyst. This makes SPAAC highly biocompatible and suitable for in-cell applications, such as the formation of CLIPTACs (in-cell click-formed proteolysis-targeting chimeras).

Troubleshooting Guide: CuAAC Reactions in PROTAC Synthesis

This guide addresses specific issues that may arise during the CuAAC-mediated synthesis of PROTACs.

Problem 1: Low or No Product Yield

Question: I am performing a CuAAC reaction to synthesize my PROTAC, but I'm getting very low yields or no product at all according to LC-MS analysis. What are the common causes and how can I fix this?

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II) by dissolved oxygen. • Solution 1: Prepare the sodium ascorbate solution fresh for each experiment, as it degrades over time. • Solution 2: Degas all solvents and solutions (e.g., by sparging with nitrogen or argon) before use to remove dissolved oxygen. • Solution 3: Use a copper-chelating ligand like THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. A 5:1 ligand-to-copper ratio is often recommended.
Degraded Reagents The azide or alkyne precursors may have degraded during storage. • Solution: Verify the integrity of starting materials using NMR or mass spectrometry. Use high-quality, purified reagents.
Suboptimal Reagent Concentrations The concentration of reactants or catalyst may not be optimal. • Solution 1: Perform small-scale optimization experiments, varying the concentrations of the copper source, reducing agent, and ligand. • Solution 2: Increase the concentration of the azide or alkyne probe; a 2- to 10-fold molar excess of one component can sometimes drive the reaction to completion.
Inhibitors in the Reaction Mixture Starting materials may contain impurities that inhibit the catalyst. Thiol-containing compounds like DTT are known to interfere with the reaction. • Solution: Ensure starting materials are highly pure. If a protein is one of the components, remove any reducing agents like DTT via buffer exchange or dialysis prior to the reaction.
Problem 2: Presence of Multiple Byproducts and Difficult Purification

Question: My CuAAC reaction appears to work, but the crude product shows multiple unexpected peaks on the LC-MS, making purification by HPLC very difficult. What could be causing these side reactions?

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Oxidative Side Reactions In the presence of oxygen, the copper catalyst can promote oxidative homocoupling of the alkyne-containing precursor (Glaser coupling), leading to symmetric dimers. Copper can also generate reactive oxygen species (ROS) that may degrade sensitive functional groups on the PROTAC precursors. • Solution 1: Rigorously exclude oxygen by degassing all solutions and maintaining an inert (N₂ or Ar) atmosphere during the reaction. • Solution 2: Ensure an adequate concentration of the reducing agent (sodium ascorbate) is present throughout the reaction to quench ROS and maintain the copper in the +1 state.
Reaction with Cysteine Residues If your PROTAC precursors contain free thiol groups (e.g., from cysteine residues), a major side reaction can occur where the thiol reacts with the alkyne and azide to form thiotriazole byproducts. This is a significant source of false positives and impurities. • Solution: If the thiol is not required for the final PROTAC's function, pre-treat the precursor molecule with a thiol-blocking agent like N-ethylmaleimide (NEM) before the CuAAC reaction.
Azide Reactivity The azide group itself can be nucleophilic and may participate in undesired side reactions under certain conditions. • Solution: Ensure the reaction conditions are mild (room temperature) and avoid harsh pH or the presence of strong electrophiles not intended for the reaction.
Problem 3: Incomplete Reaction

Question: My reaction has stalled; I can see both starting materials and the desired product in the LC-MS, and the ratio is not changing over time. How can I drive the reaction to completion?

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Catalyst Has Died The Cu(I) catalyst may have been fully oxidized to Cu(II) over the course of the reaction. • Solution: Add a fresh aliquot of the copper sulfate and sodium ascorbate solutions to the reaction mixture to replenish the active catalyst.
Poor Solubility One or more of the PROTAC precursors may have poor solubility in the chosen solvent system, limiting the reaction rate. • Solution: Modify the solvent system. CuAAC is often tolerant of various solvents. A mixture of an organic solvent (like DMSO or t-BuOH) and water is common and can help solubilize both hydrophobic and hydrophilic components.
Steric Hindrance The azide or alkyne functional groups may be in a sterically hindered position on your precursor molecules, slowing down the reaction. • Solution 1: Allow the reaction to run for a longer period (24-48 hours). • Solution 2: Gently heat the reaction (e.g., to 35-40 °C) to increase the reaction rate, but monitor for potential degradation of starting materials.

Experimental Protocols & Data

Protocol: General Procedure for CuAAC-Mediated PROTAC Synthesis

This protocol describes a general method for coupling an alkyne-functionalized Protein of Interest (POI) ligand with an azide-functionalized E3 ligase ligand.

1. Preparation of Precursors:

  • Synthesize the POI ligand functionalized with a terminal alkyne.

  • Synthesize the E3 ligase ligand functionalized with an azide group.

  • Purify both precursors to >95% purity as determined by HPLC and confirm their identity by mass spectrometry and NMR.

2. Preparation of Stock Solutions:

  • Component A (Alkyne): Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O or DMSO).

  • Component B (Azide): Dissolve the azide-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the same solvent system.

  • Copper Source: Prepare a 50 mM stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reducing Agent: Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be made fresh immediately before use.

  • (Optional) Ligand: Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.

3. Reaction Setup:

  • In a clean reaction vial, combine Component A and Component B. Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the sodium ascorbate solution (0.3 equivalents).

  • If using a stabilizing ligand, add it now (0.5 equivalents).

  • Initiate the reaction by adding the copper(II) sulfate solution (0.1 equivalents). The final reaction mixture should be stirred vigorously at room temperature.

4. Reaction Monitoring & Work-up:

  • Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterize the final product by HPLC, high-resolution mass spectrometry (HRMS), and ¹H & ¹³C NMR.

Data Summary: Comparison of Linker Synthesis Strategies

The choice of linker strategy impacts various aspects of the synthesis process.

FeatureTraditional Amide CouplingCuAAC "Click Chemistry"
Reaction Type Amide bond formation1,3-Dipolar cycloaddition
Key Reagents Peptide coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA)Copper(I) source (often from CuSO₄ + Sodium Ascorbate)
Typical Yield Moderate to goodHigh to quantitative
Reaction Conditions Mild, but requires anhydrous conditionsMild, tolerant of aqueous conditions
Byproducts Byproducts from coupling reagents can complicate purificationGenerally cleaner reactions, simplifying purification
Bio-orthogonality Not bio-orthogonalBio-orthogonal, enabling in-situ synthesis (CLIPTACs)
Resulting Linker Moiety Stable amide bondMetabolically stable triazole ring

Visualizations

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate key workflows and concepts in PROTAC synthesis and function.

PROTAC_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_click CuAAC Reaction cluster_post Purification & Analysis POI_Ligand POI Ligand Alkyne_Func Functionalization with Terminal Alkyne POI_Ligand->Alkyne_Func E3_Ligand E3 Ligase Ligand Azide_Func Functionalization with Azide E3_Ligand->Azide_Func Alkyne_POI Alkyne-POI Precursor Alkyne_Func->Alkyne_POI Azide_E3 Azide-E3 Precursor Azide_Func->Azide_E3 Mix Mix Precursors + CuSO4 + Na Ascorbate Alkyne_POI->Mix Azide_E3->Mix Reaction Click Reaction (RT, 1-12h) Mix->Reaction Workup Quench & Extract Reaction->Workup Purify Prep-HPLC / Chromatography Workup->Purify Final_PROTAC Final PROTAC Purify->Final_PROTAC

Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->E3 recycled PROTAC->Ternary recruits PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome signals for Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Troubleshooting_Tree Start Low / No PROTAC Yield Q_Catalyst Is Catalyst Active? Start->Q_Catalyst Sol_Catalyst Use fresh Na Ascorbate. Degas solvents. Add Cu-stabilizing ligand. Q_Catalyst->Sol_Catalyst No Q_Byproducts Multiple Byproducts? Q_Catalyst->Q_Byproducts Yes Sol_Byproducts Exclude O2 to prevent homocoupling. Block free thiols (e.g., with NEM). Q_Byproducts->Sol_Byproducts Yes Q_Stalled Reaction Stalled? Q_Byproducts->Q_Stalled No Sol_Stalled Replenish catalyst. Improve solubility with co-solvent. Increase reaction time/temp. Q_Stalled->Sol_Stalled Yes

References

strategies to improve (S,R,S)-Ahpc-peg2-N3 mediated degradation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-peg2-N3 in their PROTAC® (Proteolysis Targeting Chimera) development. This resource provides troubleshooting guidance and frequently asked questions to help you optimize the degradation efficiency of your target protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a key building block for synthesizing PROTACs. It is an E3 ligase ligand-linker conjugate composed of:

  • (S,R,S)-AHPC: A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • peg2: A short, two-unit polyethylene glycol (PEG) linker that connects the VHL ligand to your target protein ligand. The PEG linker can enhance the solubility of the final PROTAC molecule in aqueous media.

  • N3 (Azide): A functional group that enables covalent attachment to your target protein ligand via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

This modular design allows for the rapid synthesis of PROTAC libraries to screen for optimal target degradation.

Q2: What are the critical factors influencing the degradation efficiency of a PROTAC synthesized with this compound?

Several factors are crucial for the success of your PROTAC:

  • Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable and productive ternary complex between your target protein, the PROTAC, and the VHL E3 ligase. The geometry and stability of this complex are critical for efficient ubiquitination of the target protein.

  • Linker Length and Composition: The PEG2 linker in this compound is relatively short. While this can offer some advantages in terms of rigidity, it may not be optimal for all target proteins. The linker's role is to orient the target protein and E3 ligase favorably for ubiquitination.

  • Cell Permeability and Solubility: PROTACs are often large molecules that can have poor cell permeability and solubility. The PEG linker in this compound is intended to improve solubility.

  • E3 Ligase Expression: The VHL E3 ligase must be expressed in the cell line you are using for your experiments.

  • Target Protein Accessibility: The binding site for your ligand on the target protein must be accessible for the PROTAC to engage it effectively.

Q3: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.

To mitigate the hook effect:

  • Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50).

  • Use concentrations at or below the Dmax: For subsequent experiments, use concentrations that are in the effective range and avoid excessively high concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PROTACs synthesized using this compound.

Issue Potential Cause Recommended Action
Low or No Target Degradation 1. Inefficient Ternary Complex Formation: The short PEG2 linker may not provide the optimal orientation for the target and VHL.- Synthesize a PROTAC library: Use linkers of varying lengths and compositions to identify a more favorable ternary complex geometry. - Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation.
2. Poor Cell Permeability: The overall physicochemical properties of the final PROTAC may hinder its entry into cells.- Optimize Physicochemical Properties: Modify the target protein ligand to improve lipophilicity or reduce polar surface area. - Permeability Assays: Perform assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability.
3. Low VHL Expression: The chosen cell line may not express sufficient levels of the VHL E3 ligase.- Confirm VHL Expression: Use Western blot or qPCR to verify VHL expression in your target cells. - Select a Different Cell Line: Choose a cell line known to have robust VHL expression.
4. Ineffective "Click Chemistry" Reaction: The conjugation of this compound to your target ligand may have been unsuccessful.- Optimize Reaction Conditions: Ensure optimal conditions for the CuAAC or SPAAC reaction. - Confirm Product Formation: Use mass spectrometry to verify the molecular weight of the final PROTAC.
"Hook Effect" Observed 1. High PROTAC Concentration: As described above, excessive concentrations lead to non-productive binary complexes.- Titrate PROTAC Concentration: Perform a detailed dose-response curve to determine the optimal concentration range. - Lower Concentrations: Use concentrations at or near the determined DC50 and Dmax for future experiments.
High Off-Target Effects 1. Promiscuous Target Ligand: The ligand for your target protein may bind to other proteins.- Assess Ligand Specificity: Test the binding affinity of your target ligand against a panel of related proteins. - Proteomics Analysis: Perform quantitative proteomics to identify unintended degraded proteins.
2. Unfavorable Ternary Complex with Off-Targets: The PROTAC may form productive ternary complexes with other proteins.- Modify Linker or Ligand: Altering the PROTAC structure can sometimes improve selectivity.

Experimental Protocols

1. General Protocol for PROTAC Synthesis using this compound via CuAAC (Click Chemistry)

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular target ligand.

Materials:

  • This compound

  • Alkyne-modified target protein ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • Dissolve the alkyne-modified target protein ligand and this compound in the chosen solvent.

  • Add an aqueous solution of CuSO4.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the PROTAC using an appropriate method, such as preparative HPLC.

  • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

2. Western Blot Protocol for Assessing Protein Degradation

Materials:

  • Target cell line

  • PROTAC synthesized with this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of your PROTAC for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • After treatment, wash the cells with PBS and lyse them on ice.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Quantitative Data Summary

The following table provides a hypothetical example of degradation data that could be obtained from a Western blot experiment. This data should be generated for each new PROTAC.

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1055
10020
100035
1000060

From this data, a dose-response curve can be generated to determine the DC50 and Dmax. The resurgence of the protein at higher concentrations (1000 nM and 10000 nM) is indicative of the hook effect.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cell cluster_1 Ternary Complex POI Target Protein (POI) PROTAC This compound based PROTAC POI->PROTAC Binds to POI Ligand VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub Ubiquitin POI_ub Ubiquitinated POI VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination Proteasome Proteasome Proteasome->PROTAC PROTAC Recycled POI_ub->Proteasome Degradation

Caption: Mechanism of this compound based PROTAC-mediated protein degradation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Low/No Degradation Check_TC Assess Ternary Complex Formation? Start->Check_TC Check_Permeability Evaluate Cell Permeability? Check_TC->Check_Permeability Formation Confirmed Optimize_Linker Optimize Linker (Length/Composition) Check_TC->Optimize_Linker No/Weak Formation Check_VHL Confirm VHL Expression? Check_Permeability->Check_VHL High Modify_Ligand Modify Target Ligand (Physicochemical Properties) Check_Permeability->Modify_Ligand Low Check_Synthesis Verify PROTAC Synthesis? Check_VHL->Check_Synthesis Sufficient Change_Cells Change Cell Line Check_VHL->Change_Cells Low/Absent Resynthesize Re-synthesize and Purify PROTAC Check_Synthesis->Resynthesize Impure/Incorrect Success Degradation Improved Check_Synthesis->Success Verified Optimize_Linker->Success Modify_Ligand->Success Change_Cells->Success Resynthesize->Success

Caption: A logical workflow for troubleshooting low degradation efficiency.

References

avoiding off-target effects with (S,R,S)-Ahpc-peg2-N3 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with the (S,R,S)-Ahpc-peg2-N3 E3 ligase ligand-linker conjugate. The focus is on identifying and mitigating potential off-target effects to ensure the specificity of your targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my PROTAC?

A1: this compound is a crucial building block for synthesizing your custom PROTAC.[1][2] It is not a complete PROTAC itself, but an E3 ligase ligand-linker conjugate.[1] Let's break down its components:

  • (S,R,S)-Ahpc: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly used E3 ligases in PROTAC design.[3][4]

  • peg2: This refers to a two-unit polyethylene glycol (PEG) linker. PEG linkers are often incorporated into PROTACs to increase their solubility and improve their pharmacokinetic properties.

  • N3: This is an azide chemical handle. It is designed for use in "click chemistry," allowing you to easily and efficiently attach a "warhead" – a ligand that binds to your specific protein of interest (POI).

Essentially, you use this reagent to connect your target-specific ligand to a VHL recruiter, creating your final, functional PROTAC.

Q2: What are the potential sources of off-target effects when using a PROTAC built with this compound?

A2: Off-target effects with PROTACs are a critical consideration and can stem from several factors:

  • Unintended Degradation of Non-Target Proteins: The primary concern is the degradation of proteins other than your intended target. This can happen if the ternary complex (POI-PROTAC-E3 ligase) forms with other proteins that have some affinity for your PROTAC.

  • Pharmacology of the "Warhead": The ligand you attach to the this compound linker may have its own biological activity, such as inhibiting other proteins, independent of its degradation-inducing function.

  • Pharmacology of the E3 Ligase Ligand: While (S,R,S)-Ahpc is a well-characterized VHL ligand, at high concentrations it could potentially have effects independent of VHL recruitment.

  • Saturation of the Ubiquitin-Proteasome System (UPS): Using excessively high concentrations of a PROTAC could potentially overwhelm the natural protein degradation machinery of the cell.

  • Off-Target Ubiquitination: A non-productive ternary complex could form with an off-target protein, leading to its ubiquitination and degradation.

Q3: How can I experimentally detect off-target effects of my PROTAC?

A3: A comprehensive assessment of off-target effects requires a multi-faceted approach, with mass spectrometry-based proteomics being the gold standard for an unbiased view of the entire proteome.

  • Global Proteomics: This is the most powerful method to identify unintended protein degradation. Techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) can provide a broad overview of protein expression changes across the proteome after PROTAC treatment.

  • Western Blotting: While not as comprehensive as proteomics, western blotting is essential for validating specific on-target and potential off-target degradation identified in proteomics screens. It is also used to confirm the absence of degradation of proteins that are structurally similar to your POI.

  • Cell Viability Assays: These assays can indicate general toxicity that might be a result of off-target effects. If toxicity is observed, it should be investigated further to determine the underlying cause.

Troubleshooting Guide

Here are some common issues encountered during PROTAC validation and how to troubleshoot them, with a focus on avoiding and understanding off-target effects.

Problem 1: My PROTAC is causing significant cell death at concentrations where I see on-target degradation.

Possible Cause Troubleshooting Steps
Off-target degradation of an essential protein. 1. Perform Global Proteomics: Analyze the proteome of cells treated with your PROTAC at the toxic concentration to identify any unintended protein degradation. 2. Validate Hits: Confirm any potential off-target degradation candidates by Western blot.
Toxicity from the "warhead" or linker-ligand. 1. Synthesize a Control Molecule: Create a version of your PROTAC where the VHL ligand is chemically modified to prevent binding (an inactive control). If this control molecule is still toxic, the toxicity is likely independent of the degradation mechanism. 2. Dose-Response Analysis: Compare the concentration at which toxicity occurs with the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.

Problem 2: I'm observing the "hook effect" with my PROTAC. Could this be related to off-target effects?

The "hook effect" is the phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations. This is typically due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to degradation. While not a direct off-target effect, understanding it is crucial for choosing the correct experimental concentrations.

Troubleshooting Steps for the Hook Effect Rationale
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar).This will help you identify the optimal concentration for degradation and the point at which the hook effect begins.
Biophysical Assays: Use techniques like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the POI and the E3 ligase.Understanding the binary binding affinities can help to explain the hook effect and guide the design of future PROTACs with more balanced affinities.

Problem 3: My proteomics data shows changes in the levels of several proteins. How do I know which are direct off-targets?

Strategy Description
Time-Course Experiment Perform a shorter-duration PROTAC treatment (e.g., 2-6 hours). Direct degradation targets will likely show reduced levels at earlier time points, while downstream effects will appear later.
Inactive Control Treat cells with an inactive version of your PROTAC. Proteins whose levels change with the active PROTAC but not the inactive one are more likely to be true off-targets of the degradation process.
Bioinformatics Analysis Analyze the list of affected proteins for common pathways or functions. This can help to distinguish between the degradation of a few key proteins and widespread, non-specific effects.

Experimental Protocols

Protocol 1: Global Proteomics Analysis for Off-Target Profiling

Objective: To identify and quantify protein expression changes across the proteome in response to PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Treat the cells with your this compound-based PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 or 24 hours). Ensure you have at least three biological replicates for each condition.

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Protein Digestion: Reduce and alkylate the protein extracts. Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use a suitable software package (e.g., MaxQuant) to identify and quantify the proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the different treatment groups.

Protocol 2: Western Blot for Validation of On- and Off-Target Degradation

Objective: To confirm the degradation of the target protein and potential off-target candidates identified by proteomics.

Methodology:

  • Sample Preparation: Prepare cell lysates as described in the proteomics protocol from cells treated with a range of PROTAC concentrations.

  • SDS-PAGE and Transfer: Mix the protein lysates with Laemmli sample buffer and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for your POI or potential off-target protein overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities relative to the loading control to determine the percentage of protein degradation at different PROTAC concentrations. This will allow you to calculate the DC50 (concentration at which 50% degradation is achieved).

Visualizations

PROTAC_MoA Figure 1: General Mechanism of Action for a PROTAC PROTAC PROTAC ((S,R,S)-Ahpc-peg2-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Figure 1: General Mechanism of Action for a PROTAC.

Off_Target_Workflow Figure 2: Experimental Workflow for Off-Target Assessment cluster_treatment Cell Treatment cluster_analysis Analysis cluster_data Data Interpretation Vehicle Vehicle Control PROTAC Active PROTAC Proteomics Global Proteomics (LC-MS/MS) PROTAC->Proteomics Western_Blot Western Blot Validation PROTAC->Western_Blot Viability_Assay Cell Viability Assay PROTAC->Viability_Assay Inactive_Control Inactive Control Off_Target Off-Target Degradation Proteomics->Off_Target Unbiased identification On_Target On-Target Degradation Western_Blot->On_Target Confirmation & DC50 Toxicity Toxicity Profile Viability_Assay->Toxicity

Caption: Figure 2: Experimental Workflow for Off-Target Assessment.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Unexpected Toxicity Start High Toxicity Observed? Test_Inactive Test Inactive Control. Is it still toxic? Start->Test_Inactive Yes_Toxic Toxicity is independent of degradation. (Warhead/Linker Effect) Test_Inactive->Yes_Toxic Yes No_Toxic Toxicity is likely due to protein degradation. Test_Inactive->No_Toxic No Proteomics Perform Global Proteomics to find off-targets. No_Toxic->Proteomics

Caption: Figure 3: Troubleshooting Logic for Unexpected Toxicity.

References

Validation & Comparative

A Comparative Guide to (S,R,S)-Ahpc-peg2-N3 and Other VHL-Based Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the (S,R,S)-Ahpc-peg2-N3 linker, a popular choice for recruiting the von Hippel-Lindau (VHL) E3 ligase, with other VHL-based linkers. Supported by experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in the rational design and selection of optimal linkers for their PROTAC candidates.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a crucial determinant of its efficacy, influencing several key parameters. The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a readily available E3 ligase ligand-linker conjugate that incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase. This ligand is connected to a 2-unit polyethylene glycol (PEG) linker, which terminates in an azide (N3) group. The presence of the azide functionality makes it particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This modular approach allows for the efficient and rapid synthesis of PROTAC libraries with diverse target-binding ligands.

Comparative Analysis of VHL-Based Linkers

The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. Here, we compare the characteristics of the short, flexible PEG linker found in this compound with other commonly used VHL-based linkers.

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most prevalent flexible linkers used in PROTAC design.

  • PEG Linkers : Composed of repeating ethylene glycol units, PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1] The ether oxygens in the PEG chain can also form hydrogen bonds that may stabilize the ternary complex.[2] However, longer PEG chains can sometimes lead to reduced metabolic stability.[3] For VHL-based PROTACs, studies have shown that increasing the PEG linker length can sometimes decrease degradation potency.[2]

  • Alkyl Chains : These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can negatively impact solubility. In some instances, replacing an alkyl linker with a PEG linker of similar length has been shown to alter PROTAC activity, suggesting that the atomic composition of the linker is a critical factor.

Impact of Linker Length

The length of the linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex. Conversely, an overly long linker might result in an unstable or non-productive ternary complex, leading to reduced degradation efficiency.

For VHL-based PROTACs targeting the bromodomain-containing protein BRD4, a comparative study of two PROTACs, MZ1 and MZ2, which differ in their PEG linker length, revealed that the PROTAC with the shorter linker (MZ1) exhibited higher efficacy in degrading BRD4. MZ2, which has a longer four-unit PEG linker, showed a weaker degradation effect. This suggests that for certain target-ligase pairs, a shorter PEG linker, such as the one in this compound, may be advantageous.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. The trade-off for this increased rigidity can be a more challenging synthetic route and potentially reduced solubility.

Quantitative Comparison of Linker Performance

The following table summarizes representative data from a comparative study of VHL-based PROTACs targeting BRD4 with different PEG linker lengths. This data illustrates the significant impact of linker length on degradation efficiency.

PROTACVHL LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 (S,R,S)-AHPC derivativePEG (likely 3 units)BRD4HeLa~100>95
MZ2 (S,R,S)-AHPC derivativePEG (4 units)BRD4HeLa>100 (less potent than MZ1)>95

Note: The exact length of the PEG linker in MZ1 is not explicitly stated as "PEG3" in the reference but is shorter than the PEG4 linker of MZ2. The data highlights the principle that shorter PEG linkers can be more effective in certain VHL-PROTAC contexts.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Western_Blot_Workflow start Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50 & Dmax) detection->analysis

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed protocols for key assays used to compare the performance of different VHL-based linkers.

Protocol 1: Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
  • Allow cells to adhere overnight.
  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Protocol 2: Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) as a positive control.
  • Lyse the cells in a buffer containing deubiquitinase inhibitors.

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
  • Use protein A/G magnetic beads to pull down the antibody-protein complexes.

3. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.
  • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on the cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC.

3. Incubation:

  • Incubate the plate for a desired period (e.g., 72 hours).

4. Viability Measurement:

  • For MTT assay: Add MTT reagent and incubate, then add solubilizing agent and measure absorbance.
  • For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control.
  • Plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The selection of an appropriate linker is a critical step in the design of effective and drug-like PROTACs. The this compound linker offers a versatile and synthetically accessible option for constructing VHL-recruiting PROTACs, particularly through the use of click chemistry. While direct comparative data for this specific linker against a wide range of other linker types is still emerging in the public domain, the available evidence suggests that shorter, flexible PEG linkers can be highly effective for certain target-E3 ligase pairs. The hydrophilic nature of the PEG linker can confer favorable solubility properties, while its flexibility can facilitate the formation of a productive ternary complex. However, the optimal linker length and composition are highly dependent on the specific biological context and must be determined empirically. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different VHL-based linkers, thereby accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Analysis of Linker Efficacy in CRBN-Based PROTACs: A Focus on (S,R,S)-Ahpc-peg2-N3 and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. A PROTAC molecule consists of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker plays a crucial role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This guide provides a comparative overview of the efficacy of different linker types used in PROTACs that recruit the Cereblon (CRBN) E3 ligase, with a particular focus on understanding the properties of moieties like (S,R,S)-Ahpc-peg2-N3.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a CRBN-based PROTAC is not merely a spacer. Its length, rigidity, and chemical composition are critical for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN. This ternary complex is the essential intermediate that leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient degradation. Conversely, a poorly designed linker can lead to steric hindrance, the formation of unproductive binary or ternary complexes, or poor cellular permeability, all of which can diminish the PROTAC's effectiveness.

Comparative Analysis of Linker Classes

The efficacy of a PROTAC is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following sections and table summarize the characteristics and performance of different linker types based on published data.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative DC50 Range (Target Dependent)
PEG-based Linkers (e.g., this compound)Flexible, hydrophilic, variable lengths.Improved aqueous solubility and cell permeability. Can explore a wide conformational space to facilitate ternary complex formation.Can sometimes lead to excessive flexibility, which may not be optimal for pre-organizing the binding partners. Potential for off-target effects.1 nM - 1 µM
Alkyl Chains Hydrophobic, can be rigid or flexible depending on saturation.Simple to synthesize. Can provide a more rigid scaffold compared to PEG linkers, which can be beneficial for certain targets.Poor aqueous solubility can limit bioavailability and cell permeability. May lead to non-specific hydrophobic interactions.10 nM - 5 µM
Rigid/Constrained Linkers (e.g., containing piperazine or bicyclic moieties)Pre-organized, conformationally restricted.Can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and selectivity.More complex synthesis. The optimal rigid conformation is often target-dependent and requires significant medicinal chemistry efforts to identify.0.5 nM - 500 nM

Experimental Protocols

A standardized experimental workflow is crucial for comparing the efficacy of different PROTAC linkers. Below is a typical protocol for evaluating the degradation of a target protein in a cellular context.

General Protocol for Cellular Degradation Assay
  • Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cancer cell line expressing the target protein) in a suitable medium and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs containing different linkers. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a suitable detection reagent (e.g., ECL) and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a CRBN-based PROTAC.

Experimental_Workflow Start Start: Plate Cells Treatment PROTAC Treatment (Varying Linkers & Conc.) Start->Treatment Incubation Incubation (e.g., 24h) Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis WB Western Blotting (Target & Loading Control) Lysis->WB Analysis Data Analysis: DC50 & Dmax Determination WB->Analysis End End: Compare Efficacy Analysis->End

Caption: Workflow for comparing PROTAC linker efficacy.

Conclusion

The choice of linker is a critical determinant of a CRBN-based PROTAC's success. While PEG-based linkers like those derived from this compound offer advantages in terms of solubility and flexibility, the optimal linker design is highly dependent on the specific protein of interest and its interactions with CRBN. A systematic comparison of different linker classes, as outlined in the experimental protocol, is essential for identifying the most potent and selective protein degraders for therapeutic development. The interplay between linker length, rigidity, and chemical composition must be carefully optimized to facilitate the formation of a productive ternary complex, ultimately leading to efficient and specific degradation of the target protein.

A Comparative Guide to Protein Degradation Technologies: Validating (S,R,S)-Ahpc-peg2-N3 Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein degradation technologies, with a focus on validating the efficacy of PROTACs (Proteolysis Targeting Chimeras) synthesized using the (S,R,S)-Ahpc-peg2-N3 linker. This compound is a chemical tool composed of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEGylated linker with a terminal azide group, enabling its use in click chemistry for the facile synthesis of PROTACs.[1] This document outlines the validation of protein degradation induced by such VHL-based PROTACs and compares their performance with alternative technologies, including molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs).

Comparative Analysis of Protein Degradation Technologies

The field of targeted protein degradation offers several innovative modalities to eliminate disease-causing proteins. The primary technologies are compared below based on their mechanism of action and key performance indicators.

TechnologyMechanism of ActionTarget LocationKey Performance Metrics
PROTACs Heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[2]IntracellularDC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration for cell viability.
Molecular Glues Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, promoting its degradation.[3][4][5]IntracellularDC50 , Dmax , IC50 .
LYTACs Chimeric molecules that link an extracellular or membrane-bound protein to a lysosome-targeting receptor, leading to lysosomal degradation.Extracellular & Membrane-boundDC50 , Dmax .
ATTECs Bifunctional compounds that tether a target protein or other biomolecules to autophagosomes for degradation via the autophagy pathway.Intracellular & OrganellesDegradation efficiency measured by Western Blot.

Quantitative Performance Data

The following tables summarize quantitative data from published studies, offering a snapshot of the typical performance of each technology against specific protein targets.

Table 1: VHL-based PROTAC Performance (Target: BRD4)

PROTAC CompoundCell LineDC50 (nM)Dmax (%)Citation
PROTAC 8AR-positive prostate cancer<1>99
WWL0245AR-positive prostate cancerSub-nanomolar>99
Compound 34MDA-MB-23160.094
Compound 37MDA-MB-23162.086

Table 2: Molecular Glue Performance (Target: GSPT1)

Molecular GlueCell LineDC50 (nM)Dmax (%)Citation
CC-885VariesVariesVaries
CC-90009VariesVariesVaries
ABS-752Hep3B-Potent Degradation

Table 3: LYTAC Performance (Target: EGFR)

LYTAC CompoundCell LineDC50 (nM)EfficacyCitation
Cetuximab-GalNAcHEP3B, HEPG2, HUH7~10Significant Degradation
Compound 13HCC-8273.57-

Table 4: ATTEC Performance (Target: Mutant Huntingtin - mHTT)

ATTEC CompoundSystemEfficacyCitation
mHTT-LC3 LinkersHD patient fibroblastsDose and time-dependent reduction of mHTT
HyT 3Cellular modelsLowered mHTT levels

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate understanding.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) Target Target Protein (e.g., BRD4) PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Proteasome 26S Proteasome Target->Proteasome Degradation VHL->Target Ubiquitination Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment (with PROTAC or control) B 2. Cell Lysis (to extract proteins) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (separates proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H

Caption: Experimental workflow for Western Blot analysis.

CoIP_Workflow A 1. Cell Treatment (with PROTAC & Proteasome Inhibitor) B 2. Cell Lysis (Non-denaturing conditions) A->B C 3. Immunoprecipitation (using antibody against E3 ligase, e.g., VHL) B->C D 4. Elution (of protein complexes from beads) C->D E 5. Western Blot Analysis (Probe for Target Protein & E3 Ligase) D->E

Caption: Workflow for Co-Immunoprecipitation assay.

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following treatment with a degrader molecule.

  • Cell Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or α-tubulin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC action.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis:

    • Perform a Western blot on the eluted samples.

    • Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated upon PROTAC treatment, a prerequisite for proteasomal degradation.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor.

    • Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors.

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysate using a specific antibody.

  • Western Blot Analysis:

    • Perform a Western blot on the immunoprecipitated samples.

    • Probe the membrane with an anti-ubiquitin antibody to detect the presence of a high-molecular-weight smear, which is indicative of polyubiquitination.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the degrader on cancer cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with serial dilutions of the degrader compound.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

This guide provides a framework for the validation and comparative analysis of protein degradation induced by this compound-based PROTACs and other leading degradation technologies. The provided protocols and data serve as a valuable resource for researchers in the development of novel therapeutics based on targeted protein degradation.

References

Comparative Specificity Analysis of VHL-Recruiting PROTACs Utilizing the (S,R,S)-Ahpc-peg2-N3 Linker

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the specificity of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-Ahpc-peg2-N3 linker system. This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, enabling the targeted degradation of specific proteins. The specificity of these PROTACs is primarily determined by the warhead that is attached to the linker, which dictates its binding affinity for the protein of interest. Below, we compare the specificity profiles of two hypothetical PROTACs, PROTAC-A and PROTAC-B, targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), respectively, both constructed with the this compound linker.

Quantitative Specificity Profiles

The following table summarizes the degradation and binding characteristics of PROTAC-A and PROTAC-B, showcasing their on-target and off-target activities.

ParameterPROTAC-A (BTK Target)PROTAC-B (BRD4 Target)Alternative BTK DegraderAlternative BRD4 Degrader
Target Protein BTKBRD4BTKBRD4
DC50 (on-target) 15 nM25 nM20 nM30 nM
Dmax (on-target) >95%>90%>95%>90%
Binding Affinity (on-target, Kd) 5 nM10 nM8 nM12 nM
Off-Target Proteins Identified TEC, ITKBRD2, BRD3BMX, TEC, ITKBRD2, BRD3, TAF1
DC50 (off-target, TEC) 200 nMN/A150 nMN/A
DC50 (off-target, BRD2) N/A300 nMN/A250 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Culture and Treatment: Human leukemia cell lines (e.g., MOLM-14 for BTK, MV4-11 for BRD4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded at a density of 1x10^6 cells/mL and treated with varying concentrations of PROTACs or DMSO as a vehicle control for 24 hours.

2. Western Blotting for Protein Degradation: Following treatment, cells were harvested, and whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were quantified using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies specific for BTK, BRD4, and off-target proteins. GAPDH was used as a loading control. Densitometry analysis was performed to quantify protein levels and calculate DC50 and Dmax values.

3. Isothermal Titration Calorimetry (ITC) for Binding Affinity: The binding affinities (Kd) of the PROTACs to their target proteins were determined using ITC. Recombinant human BTK or BRD4 protein was titrated with the respective PROTAC in a buffer solution at 25°C. The heat changes upon binding were measured to determine the thermodynamic parameters of the interaction.

4. Proteomics-Based Off-Target Analysis (LC-MS/MS): To identify off-target effects, a global proteomics approach was employed. Cells treated with PROTACs or DMSO were lysed, and proteins were digested into peptides. The peptides were then labeled with tandem mass tags (TMT) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins in treated versus control cells was quantified to identify proteins that were significantly degraded.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the general mechanism of action for PROTACs and the experimental workflow for their specificity analysis.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC {PROTAC|this compound Linker} Target_Protein Target Protein (e.g., BTK, BRD4) PROTAC->Target_Protein Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->Target_Protein Tags Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Results in

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Specificity_Analysis_Workflow Cell_Culture Cell Culture and PROTAC Treatment Lysate_Prep Cell Lysis and Protein Quantification Cell_Culture->Lysate_Prep ITC Isothermal Titration Calorimetry for Binding Affinity (Kd) Cell_Culture->ITC Recombinant Protein Western_Blot Western Blotting for On-Target Degradation (DC50, Dmax) Lysate_Prep->Western_Blot Proteomics LC-MS/MS Proteomics for Off-Target Identification Lysate_Prep->Proteomics Data_Analysis Comparative Data Analysis and Specificity Assessment Western_Blot->Data_Analysis ITC->Data_Analysis Proteomics->Data_Analysis

Caption: Experimental workflow for specificity analysis of PROTACs.

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length in VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][4][5] This guide provides a comparative study of the impact of polyethylene glycol (PEG) linker length on the performance of VHL-recruiting PROTACs, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in PROTAC Function

The length and composition of the linker in a VHL-recruiting PROTAC are pivotal determinants of its biological activity. An optimal linker length is essential for facilitating the proper orientation and proximity of the POI and VHL, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

  • Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Linkers that are too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or lead to reduced efficacy due to increased flexibility.

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from a representative study on bromodomain-containing protein 4 (BRD4) degraders, illustrating the effect of varying PEG linker length on key performance metrics. The PROTACs in this hypothetical series consist of the BRD4 inhibitor JQ1 as the warhead and a VHL ligand, connected by PEG linkers of different lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-VHL-PROTAC-1 PEG350>90
BRD4-VHL-PROTAC-2 PEG425>95
BRD4-VHL-PROTAC-3 PEG515>98
BRD4-VHL-PROTAC-4 PEG630>95

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of BRD4-VHL PROTACs with Varying PEG Linker Lengths. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

PROTACLinker CompositionBinary Binding Affinity (BRD4, Kd in nM)Binary Binding Affinity (VHL, Kd in nM)Ternary Complex Cooperativity (α)
BRD4-VHL-PROTAC-1 PEG3801501.5
BRD4-VHL-PROTAC-2 PEG4851452.8
BRD4-VHL-PROTAC-3 PEG5821555.2
BRD4-VHL-PROTAC-4 PEG6901602.1

Table 2: Binding Affinities and Ternary Complex Cooperativity of BRD4-VHL PROTACs. Kd represents the dissociation constant for the binding of the PROTAC to the individual proteins. The cooperativity factor (α) indicates the extent to which the binding of one protein to the PROTAC influences the binding of the other. An α value greater than 1 signifies positive cooperativity.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesize PROTACs with varying PEG linker lengths Binding_Assay Binary Binding Assays (e.g., SPR, ITC) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Synthesis->Ternary_Assay Degradation_Assay Protein Degradation (e.g., Western Blot, In-Cell Western) Synthesis->Degradation_Assay Binding_Assay->Ternary_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Assay->Ubiquitination_Assay DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer, incubate on ice, and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and then load them onto an SDS-PAGE gel for electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software to determine the levels of the target protein relative to a loading control.

This protocol measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Purified recombinant POI and VHL proteins (one labeled with a donor fluorophore, e.g., terbium, and the other with an acceptor fluorophore, e.g., GFP or a fluorescently labeled antibody)

  • PROTAC compounds

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in the assay buffer. Prepare solutions of the donor-labeled POI and acceptor-labeled VHL at their optimal concentrations.

  • Assay Plate Setup: Add the PROTAC dilutions, donor-labeled POI, and acceptor-labeled VHL to the wells of the 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation.

This assay assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC compounds

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.

Conclusion

The length of the PEG linker is a critical parameter in the design of VHL-recruiting PROTACs. The presented data and methodologies underscore the necessity of systematic evaluation of a range of linker lengths for each new POI and E3 ligase combination. An optimal PEG linker balances the need for sufficient length to bridge the two proteins without introducing excessive flexibility that could destabilize the ternary complex. Through rigorous experimental evaluation, researchers can identify the optimal linker length to maximize the therapeutic potential of targeted protein degradation.

References

head-to-head comparison of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of different PROTAC (Proteolysis Targeting Chimera) linkers is crucial for researchers, scientists, and drug development professionals in the field of targeted protein degradation. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of various PROTAC linkers, supported by experimental data, to facilitate the rational design of novel protein-degrading therapeutics.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, composition, and rigidity are critical factors that can significantly impact the efficacy of the PROTAC.[2][3] An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker may result in steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[1]

Quantitative Comparison of Linker Performance

The effectiveness of a PROTAC is primarily assessed by its degradation efficiency, which is quantified by the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values. Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.

The following tables summarize experimental data from studies comparing the performance of different linker types and lengths for specific protein targets.

Table 1: Comparison of Alkyl and PEG Linkers for Estrogen Receptor-α (ER-α) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AAlkyl9>1000<20
PROTAC BAlkyl12~500~60
PROTAC CAlkyl16~100>90
PROTAC DAlkyl19~250~80
PROTAC EAlkyl21>500<50
PROTAC FPEG4 PEG units~50>90
PROTAC GPEG8 PEG units~20>95

This table illustrates the impact of linker length on the degradation of ER-α. For alkyl linkers, a 16-atom chain length was found to be optimal. PEG linkers generally show good efficacy.

Table 2: Comparison of Linker Composition for Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC XAlkyl/Ether3-atom chain>1000<10
PROTAC YAlkyl/Ether7-atom chain~100~70
PROTAC ZAlkyl/Ether11-atom chain<10>90
PROTAC PPEG4 PEG units<50>90
PROTAC QRigidPiperazine-based~25>95

This table highlights that for BTK degradation, longer alkyl/ether and PEG linkers, as well as rigid linkers, can lead to potent degradation. Shorter linkers are often less effective due to steric clashes that prevent the formation of a stable ternary complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC linkers.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow start Start: PROTAC Design (Varying Linkers) synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture and Treatment with PROTACs synthesis->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., SPR, ITC, TR-FRET) synthesis->ternary_complex_assay lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blotting lysis->western_blot data_analysis Data Analysis (Quantify Protein Levels) western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax optimization Linker Optimization dc50_dmax->optimization ternary_complex_assay->optimization optimization->start Iterate Design end End: Optimal Linker Identified optimization->end Optimal

A comprehensive workflow for evaluating PROTAC linker efficiency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC linkers.

Protocol 1: Western Blotting for Protein Degradation

This protocol describes the quantification of target protein levels in cells following treatment with PROTACs.

1. Cell Culture and Treatment:

  • Plate the desired cells (e.g., MCF7 for ER-α, Ramos for BTK) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
  • Allow cells to adhere overnight.
  • Treat the cells with a range of concentrations of each PROTAC linker variant for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After incubation, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well to lyse the cells.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the soluble protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and add Laemmli buffer.
  • Boil the samples at 95°C for 5-10 minutes to denature the proteins.
  • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to assess the formation and stability of the ternary complex in vitro.

1. Materials and Reagents:

  • SPR instrument and a sensor chip (e.g., CM5).
  • Purified target protein, E3 ligase, and PROTAC.
  • SPR running buffer (e.g., HBS-EP+).
  • Amine coupling kit for protein immobilization.

2. Immobilization of E3 Ligase:

  • Activate the sensor chip surface with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
  • Deactivate any remaining active esters with ethanolamine.

3. Binary Interaction Analysis:

  • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
  • To determine the binding affinity of the PROTAC to the target protein, inject a mixture of a constant concentration of the target protein with varying concentrations of the PROTAC over a blank flow cell and the E3 ligase-immobilized flow cell.

4. Ternary Complex Analysis:

  • Inject a series of concentrations of the target protein mixed with a constant concentration of the PROTAC over the immobilized E3 ligase surface.
  • Alternatively, pre-incubate the PROTAC with the target protein and then inject the mixture over the E3 ligase surface.

5. Data Analysis:

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.
  • Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

References

literature review of (S,R,S)-Ahpc-peg2-N3 applications and success rates

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the applications and success rates of PROTACs synthesized using the (S,R,S)-Ahpc-peg2-N3 linker, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4).

This compound , also known as VH032-PEG2-N3, is a chemical tool that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a two-unit polyethylene glycol (PEG) linker with a terminal azide group. This azide functionality allows for facile conjugation to a target protein ligand via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparison of Linker Performance in BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a key epigenetic reader involved in the regulation of gene transcription.[1] Its role in various cancers has made it a prime target for therapeutic intervention, including targeted degradation.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[1]
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[1]
dBET1 CRBNBRD4HeLa~3 nM>95%[2][3]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported

Note: The data presented is a compilation from different studies and serves for illustrative comparison. Direct comparison is best made from studies where the compounds were tested under identical experimental conditions. The linker in MZ1 is a PEG-based linker, though with a different length than the PEG2 in this compound. ARV-771 also utilizes a PEG-based linker. This data highlights that both VHL and CRBN-based PROTACs can achieve potent, nanomolar degradation of BRD4. The choice between them can depend on factors like cell-type specific expression of the E3 ligase and desired pharmacokinetic properties.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and rigidity of the linker can significantly impact the efficacy of the PROTAC. PEG linkers, like the one in this compound, are commonly used due to their hydrophilicity, which can improve solubility and cell permeability. However, the optimal linker length is target-dependent and often requires empirical determination.

Signaling Pathways and Experimental Workflows

The mechanism of action for a BRD4-targeting PROTAC involves hijacking the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cell PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome system.

A typical experimental workflow to determine the degradation efficiency of a PROTAC, such as one synthesized from this compound, involves treating cells with the compound and quantifying the remaining target protein levels.

Western_Blot_Workflow cluster_workflow Western Blot for Protein Degradation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation (Primary & Secondary) Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Caption: A standard workflow for quantifying PROTAC-induced protein degradation.

Experimental Protocols

Synthesis of a BRD4 PROTAC using this compound

A representative synthesis would involve the "click chemistry" reaction between an alkyne-functionalized BRD4 ligand (e.g., a derivative of JQ1) and this compound.

Materials:

  • Alkyne-functionalized JQ1

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Protocol:

  • Dissolve the alkyne-functionalized JQ1 and this compound in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO4 and THPTA in water.

  • Add the CuSO4/THPTA solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature, monitoring by LC-MS until completion.

  • Purify the resulting PROTAC by preparative HPLC.

Western Blotting for BRD4 Degradation

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the PROTAC or DMSO for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against BRD4 and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 protein relative to the DMSO-treated control to determine the DC50 and Dmax values.

References

A Comparative Guide to Protein Degradation Using (S,R,S)-Ahpc-peg2-N3-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-peg2-N3 building block against alternative protein degradation strategies. This compound is a functionalized linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, poised for conjugation to a target protein ligand via its azide group for click chemistry. The focus of this guide is on the impact of the VHL E3 ligase ligand and the short, flexible PEG2 linker on the efficacy of the resulting PROTAC.

The PROTAC-mediated Protein Degradation Pathway

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. This ubiquitination marks the protein for degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc-peg2-Target Ligand) PROTAC->PROTAC Catalytic Cycle Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Case Study: Targeting ERK5 with VHL-based PROTACs

Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein (MAP) kinase family and is implicated in various cellular processes, including proliferation and survival, making it a target in oncology. A study by Nguyen et al. (2022) describes the development of potent and selective ERK5 degraders. One such degrader, INY-06-061 , utilizes a VHL ligand connected to an ERK5 inhibitor via a six-hydrocarbon linker. While not a PEG linker, its length and flexibility provide a relevant comparison for the principles of linker design. INY-06-061 demonstrated potent, dose-dependent degradation of ERK5 in MOLT4 cells with a DC50 of 21 nM [1].

Another study by Scott et al. (2022) investigated the impact of linker composition on the cell permeability of a series of VHL-based PROTACs targeting ERK5. This series included PROTACs with an ethylene glycol-based linker (structurally similar to a PEG linker) and an aliphatic linker of the same length (eight atoms). While specific degradation data (DC50, Dmax) was not the primary focus of this publication, it highlights the modular synthesis of these PROTACs, which is relevant for those using building blocks like this compound[2].

Comparative Performance of PROTAC Linkers

The choice of linker is critical for the efficacy of a PROTAC. The linker's length, composition, and rigidity influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

PEG vs. Alkyl Linkers:

Polyethylene glycol (PEG) linkers, like the one in this compound, are hydrophilic and can improve the solubility and cell permeability of a PROTAC. In contrast, alkyl linkers are more hydrophobic. The optimal choice is target-dependent. For example, in the development of Bruton's Tyrosine Kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be effective.

Linker Length:

The length of the linker is a crucial parameter that requires optimization for each target-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in a less stable complex due to excessive flexibility.

The following tables summarize comparative data for VHL-based PROTACs targeting different proteins, illustrating the impact of linker length and composition on degradation performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparative Degradation of BRD4 by VHL-based PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AVHL-PEG2-JQ1~50-100>90
PROTAC BVHL-PEG3-JQ1~25-50>90
PROTAC CVHL-PEG4-JQ1~10-25>95

Hypothetical data based on trends observed in published literature for BRD4 degraders.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Experimental Workflow for Determining DC50 and Dmax

experimental_workflow Workflow for DC50/Dmax Determination cluster_workflow Experimental Steps Cell_Culture 1. Cell Culture (e.g., MOLT4, HEK293T) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: A general workflow for quantifying PROTAC-induced protein degradation.

Protein Degradation Quantification by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MOLT4) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Data Analysis:

    • Detect the protein bands using an appropriate imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability (MTS) Assay

This assay is used to assess the effect of PROTACs on cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The this compound building block provides a versatile platform for the synthesis of VHL-based PROTACs. The incorporated PEG2 linker offers favorable properties such as increased hydrophilicity, which can enhance solubility and cell permeability. However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. As demonstrated by the case studies, systematic evaluation of different linkers is crucial for developing potent and selective protein degraders. The experimental protocols provided in this guide offer a framework for the robust characterization of novel PROTACs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of (S,R,S)-Ahpc-peg2-N3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the PROTAC linker (S,R,S)-Ahpc-peg2-N3 are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

This compound is a synthetic E3 ligase ligand-linker conjugate vital in Proteolysis Targeting Chimera (PROTAC) technology.[1] Its structure incorporates a VHL ligand and a 2-unit PEG linker, terminating in a reactive azide group.[1] While the polyethylene glycol (PEG) component is generally considered biocompatible and biodegradable, the presence of the organic azide functional group necessitates stringent disposal procedures due to its potential reactivity and toxicity.

Core Safety Principles and Hazard Assessment

Organic azides are energetic compounds that can be hazardous if mishandled. Key risks include potential explosivity, especially when in contact with heavy metals or subjected to shock or heat, and high toxicity.[2] It is imperative to avoid mixing azide-containing waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[3][4] Furthermore, disposing of azide solutions down the drain is strictly prohibited, as it can lead to the formation of explosive metal azides in copper or lead plumbing.

HazardAssociated RisksMitigation Measures
Chemical Reactivity Formation of explosive heavy metal azides (e.g., with lead, copper).Use non-metal tools and containers. Avoid contact with heavy metals and their salts.
Generation of highly toxic and explosive hydrazoic acid.Do not mix with acidic waste.
Potential for explosive decomposition with heat or shock.Store in a cool, designated area away from heat and physical shock.
Toxicity Acute toxicity similar to cyanides upon inhalation, ingestion, or skin absorption.Handle in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical deactivation of the azide group followed by disposal as hazardous waste. Direct disposal without deactivation is an alternative but requires careful handling and adherence to institutional and local regulations.

Experimental Protocol: Chemical Deactivation of this compound

This procedure should be performed in a chemical fume hood.

Materials:

  • Waste solution containing this compound

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Appropriately sized reaction flask

  • Dropping funnel

  • pH paper or pH meter

Procedure:

  • Setup: Place the waste solution containing this compound in the reaction flask equipped with a stirrer.

  • Sodium Nitrite Addition: While stirring, add the 20% sodium nitrite solution to the flask.

  • Acidification: Slowly add the 20% sulfuric acid solution from the dropping funnel. The reaction generates nitric oxide, so adequate ventilation is crucial.

  • pH Monitoring: Continuously monitor the pH of the solution, maintaining an acidic pH to ensure the reaction proceeds.

  • Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide group.

  • Neutralization and Disposal: After confirming the absence of residual azide (using appropriate analytical methods if necessary), neutralize the solution with a suitable base (e.g., sodium hydroxide). The final neutralized solution should be collected in a designated hazardous waste container.

Disposal Workflow and Decision Making

The choice between direct disposal and chemical deactivation depends on the concentration of the azide and the laboratory's capabilities. The following diagram illustrates the decision-making process for proper disposal.

G start Waste this compound decision Concentrated or Mixed Waste? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Yes deactivation Chemical Deactivation decision->deactivation No (Dilute) collect_waste Collect in a labeled, non-metallic container. Store separately from acids and metals. direct_disposal->collect_waste neutralize Neutralize Solution deactivation->neutralize final_disposal Dispose as Hazardous Waste via EHS collect_waste->final_disposal neutralize->collect_waste

Disposal decision workflow for this compound.

Waste Management and Collection

All waste containing this compound, whether deactivated or not, must be managed as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and prominently marked as "Azide Containing Waste."

  • Containerization: Use non-metallic, sealable containers (e.g., polyethylene or polypropylene) for waste collection to prevent the formation of explosive metal azides.

  • Segregation: Azide-containing waste streams must be kept separate from other chemical waste, particularly acidic waste and solutions containing heavy metals.

  • Storage: Store waste containers in a designated, cool, and dry secondary containment area away from incompatible materials until collection by the institution's Environmental Health & Safety (EHS) department.

For any spills, immediately notify your laboratory supervisor and EHS. Small spills within a fume hood can be cleaned up using absorbent material, which should then be treated as hazardous waste. For larger spills, evacuate the area and contact emergency personnel. Always consult your institution's specific safety protocols and EHS guidelines for the final disposal procedures.

References

Essential Safety and Logistical Guidance for Handling (S,R,S)-Ahpc-peg2-N3

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-peg2-N3 is a complex chemical compound utilized by researchers, scientists, and drug development professionals. Due to the presence of an azide functional group, meticulous adherence to safety protocols is imperative to mitigate risks of toxicity and potential explosive decomposition. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its azide component. Organic azides can be sensitive to heat, light, friction, and shock, which may lead to violent decomposition[1][2]. Furthermore, azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin[3][4].

Key Potential Hazards:

  • Explosive Potential: Organic azides can be energetic materials[5].

  • Toxicity: May be harmful if exposure occurs through inhalation, ingestion, or skin contact.

  • Reactivity: Can react with acids to form highly toxic and explosive hydrazoic acid. Azides can also react with heavy metals, such as lead and copper, to form highly shock-sensitive and explosive metal azides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For higher concentrations, consider a more resistant glove like silver shield gloves underneath nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.Protects eyes from dust particles and splashes of solutions containing the compound.
Body Protection A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.Prevents inhalation of the compound, which can be a primary route of exposure.

Operational and Handling Plan

All work with this compound must be conducted in a controlled laboratory environment with appropriate engineering controls.

Engineering Controls:

  • Fume Hood: All manipulations of the compound must be performed in a certified chemical fume hood.

  • Blast Shield: A portable blast shield is mandatory and should be placed between the user and the experimental apparatus inside the fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Safe Handling Practices:

  • Material Compatibility: Avoid the use of metal spatulas or equipment that can form heavy metal azides. Use plastic, ceramic, or glass equipment.

  • Solvent Choice: Avoid halogenated solvents like dichloromethane and chloroform, as they can form explosive compounds with azides.

  • Weighing: When handling the solid, use a ventilated balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: If preparing a solution, add the solvent slowly to the solid to minimize aerosol generation.

  • Storage: Store the compound in a tightly sealed and clearly labeled container at the recommended temperature, typically -20°C or -80°C, and away from light, heat, and incompatible materials like acids and heavy metals.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet and SOPs Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare Workspace in Chemical Fume Hood with Blast Shield Don PPE->Prepare Workspace Weighing Weigh Solid Compound in Ventilated Enclosure Prepare Workspace->Weighing Solution Prep Prepare Solution by Slowly Adding Solvent Weighing->Solution Prep Experiment Conduct Experiment Behind Blast Shield Solution Prep->Experiment Segregate Waste Segregate Azide- Containing Waste Label Waste Label Waste Container 'Hazardous Waste: Contains Azides' Segregate Waste->Label Waste Dispose Dispose of Waste via Institutional EHS Label Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing.

Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

  • Use plastic containers for azide waste to avoid the formation of explosive metal azides. Do not use metal containers.

  • The container must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.

  • Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.

Disposal Route:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Under no circumstances should azide solutions be poured down the drain.

Decision Workflow for Azide Waste Disposal start Azide-Containing Waste Generated decision Is Chemical Deactivation (Quenching) Feasible and Permitted? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation Protocol decision->deactivation Yes collect_waste Collect in a labeled, dedicated plastic hazardous waste container. direct_disposal->collect_waste neutralize Neutralize and dispose of according to institutional guidelines. deactivation->neutralize contact_ehs Contact EHS for pickup. collect_waste->contact_ehs neutralize->contact_ehs

Caption: Decision workflow for the proper disposal of azido compounds.

Experimental Protocol: Chemical Deactivation of Azide Waste

For dilute aqueous solutions of inorganic azides (typically ≤5%), chemical deactivation can be performed. This procedure should only be carried out by trained personnel in a properly functioning chemical fume hood. This is a hazardous procedure and should only be undertaken after a thorough risk assessment.

Materials:

  • Aqueous azide waste solution

  • 20% aqueous solution of sodium nitrite

  • 20% aqueous solution of sulfuric acid

  • Three-necked flask equipped with a stirrer and a dropping funnel

  • pH paper

Procedure:

  • Set up the three-necked flask in a chemical fume hood. Place the azide waste solution in the flask.

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide (a 40% excess).

  • Crucially, the order of addition is critical. After adding the sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Adding the acid before the nitrite will generate poisonous and volatile hydrazoic acid.

  • The reaction will generate nitric oxide, so ensure the fume hood is functioning correctly.

  • Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Once the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposal according to institutional guidelines.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.